molecular formula C9H8BrNO B1271126 5-Bromo-1-methyl-2-oxoindoline CAS No. 20870-90-0

5-Bromo-1-methyl-2-oxoindoline

Cat. No.: B1271126
CAS No.: 20870-90-0
M. Wt: 226.07 g/mol
InChI Key: WARSUKBSFLACOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-2-oxoindoline is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARSUKBSFLACOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368640
Record name 5-Bromo-1-methyl-2-oxoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-90-0
Record name 5-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20870-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-2-oxoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-2-oxoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-2-oxoindoline, a halogenated derivative of the oxindole scaffold. This document details its chemical and physical properties, a detailed synthesis protocol, and explores the known biological activities and therapeutic potential of the broader class of bromo-indole compounds in drug discovery.

Core Properties and Identification

This compound, with the CAS number 20870-90-0, is a solid organic compound. Its core structure consists of an oxindole ring system brominated at the 5-position and methylated at the nitrogen atom.

IdentifierValueSource
CAS Number 20870-90-0[1][2]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
IUPAC Name 5-bromo-1-methylindolin-2-one

Physicochemical Characteristics

The compound is a solid at room temperature with a melting point of 132-133 °C.[3] Further predicted physicochemical properties are detailed in the table below.

PropertyValueSource
Physical Form Solid
Melting Point 132-133 °C[3]
Boiling Point (Predicted) 418.1 ± 45.0 °C[1]
Density (Predicted) 1.635 ± 0.06 g/cm³
Purity Typically ≥ 95%
Storage Store at room temperature in a dry, sealed container.[2]

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the bromination of 1-methylindolin-2-one.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-Methylindolin-2-one

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Chloroform

    • Sodium Sulfate (Na₂SO₄)

    • Ethanol

    • Ice

  • Procedure:

    • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

    • Cool the mixture to 263 K (-10 °C).

    • Slowly add a solution of NBS (0.60 g) in acetonitrile.

    • Stir the mixture for 24 hours.

    • Pour the reaction mixture into ice water and continue stirring for 1 hour.

    • Extract the aqueous solution with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield this compound.

This protocol has been reported to yield the final product in approximately 76% yield.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 1_Methylindolin_2_one 1-Methylindolin-2-one Dissolution Dissolve 1-Methylindolin-2-one in Acetonitrile 1_Methylindolin_2_one->Dissolution NBS N-Bromosuccinimide (NBS) Addition Slow Addition of NBS solution NBS->Addition Acetonitrile Acetonitrile (Solvent) Acetonitrile->Dissolution Cooling Cool to 263 K Dissolution->Cooling Cooling->Addition Stirring Stir for 24 hours Addition->Stirring Quenching Pour into Ice Water Stirring->Quenching Extraction Extract with Chloroform Quenching->Extraction Drying Dry over Sodium Sulfate Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of bromo-indole and oxindole derivatives has attracted significant interest in medicinal chemistry due to their wide range of biological activities.

Anticancer Potential of Related Compounds:

Derivatives of 5-bromo-oxindole have been investigated for their potential as anticancer agents. For instance, various 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated anti-proliferative activity against human cancer cell lines, including lung (A-549) and breast (MCF-7) cancer.[4][5]

Inhibition of Signaling Pathways by Analogs:

A key mechanism of action for many oxindole-based anticancer agents is the inhibition of protein kinases involved in cancer cell signaling. While not directly demonstrated for this compound, structurally related compounds have been shown to target critical signaling pathways. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][5] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

G Bromo_Oxindole_Analog Bromo-Oxindole Analog VEGFR2 VEGFR-2 Bromo_Oxindole_Analog->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of VEGFR-2 signaling by bromo-oxindole analogs.

The pro-apoptotic effects of some 1-benzyl-5-bromoindolin-2-one derivatives have also been reported, involving the activation of caspases, which are key executioners of apoptosis or programmed cell death.[4]

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While direct biological data for this specific molecule is limited, the established anticancer and enzyme-inhibitory activities of structurally similar bromo-indole and oxindole derivatives highlight its potential as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-Bromo-1-methyl-2-oxoindoline (also known as 5-Bromo-1-methylindolin-2-one), a valuable intermediate in organic synthesis and medicinal chemistry. This document outlines a proven synthetic protocol and presents key analytical data essential for its identification and quality control.

Physicochemical and Structural Properties

This compound is a crystalline solid with the molecular formula C₉H₈BrNO.[1] The molecule possesses a nearly planar conformation, with an interplanar angle of just 1.38(1)° between the benzene and the five-membered lactam rings.[1] This planarity is indicative of π-delocalization involving the N-C=O group within the five-membered ring.[1]

Table 1: Physicochemical and Crystallographic Data

ParameterValueReference
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Appearance Crystalline SolidN/A
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 10.5134(4) Åb = 11.0926(4) Åc = 7.7168(3) Åβ = 103.229(2)°[1]
Volume (V) 876.06(6) ų[1]
Z Value 4[1]

Synthesis Workflow

The synthesis of this compound is efficiently achieved through the electrophilic bromination of 1-methylindolin-2-one using N-Bromosuccinimide (NBS) as the bromine source.

Synthesis_Workflow reactant 1-Methylindolin-2-one product This compound reactant->product 1. Cool to 263 K 2. Stir for 24h reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reagents->reactant

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol is based on the method reported by Yuan et al. (2009).

  • Dissolution: Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml) in a suitable reaction flask.

  • Cooling: Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile to the cooled mixture.

  • Reaction: Stir the reaction mixture at this temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 20 ml).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the final compound (Yield: 0.58 g, 76%).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. Acquire the spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Characterization Data

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely published, the expected data based on its structure are summarized below.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Signals expected in the δ 6.8-7.5 ppm range. The proton at C6 would likely appear as a doublet of doublets, the proton at C4 as a doublet, and the proton at C7 as a doublet. - Methylene Protons (-CH₂-) (2H): A singlet expected around δ 3.5 ppm. - Methyl Protons (-CH₃) (3H): A singlet expected around δ 3.2 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal expected around δ 175 ppm. - Aromatic Carbons (6C): Signals expected in the δ 110-145 ppm range. The carbon attached to bromine (C5) would be shifted downfield. - Methylene Carbon (-CH₂-): Signal expected around δ 36 ppm. - Methyl Carbon (-CH₃): Signal expected around δ 26 ppm.
Mass Spectrometry (MS) - Molecular Ion (M⁺): Expected at m/z ≈ 225 and 227 with an approximate 1:1 intensity ratio, which is characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The exact mass of the [M+H]⁺ ion is calculated as 225.98621.
Infrared (IR) Spectroscopy - C=O Stretch (Amide): Strong absorption band around 1710-1730 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region. - C-N Stretch: Band in the 1350-1250 cm⁻¹ region.

References

5-Bromo-1-methyl-2-oxoindoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-1-methyl-2-oxoindoline, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The compound, this compound, is a derivative of oxindole, characterized by a bromine atom at the 5th position of the indole core and a methyl group attached to the nitrogen atom.

IUPAC Name: 5-bromo-1-methylindolin-2-one[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 10.5134(4) Åb = 11.0926(4) Åc = 7.7168(3) Åβ = 103.229(2)°[1]
Volume of Unit Cell 876.06(6) ų[1]
Calculated Density Z = 4[1]

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound from 1-methylindolin-2-one.[1]

Materials:

  • 1-Methylindolin-2-one (0.50 g)

  • N-Bromosuccinimide (NBS) (0.60 g)

  • Acetonitrile (10 ml + additional for NBS solution)

  • Ice water

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolution: Dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile.

  • Cooling: Cool the mixture to 263 K (-10 °C).

  • Addition of Brominating Agent: Slowly add an acetonitrile solution of 0.60 g of N-Bromosuccinimide (NBS) to the cooled mixture.

  • Reaction: Stir the mixture for 24 hours.

  • Quenching: Pour the reaction mixture into ice water and continue stirring for an additional hour.

  • Extraction: Extract the aqueous solution with chloroform.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the final product (0.58 g, 76% yield).[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 1-Methylindolin-2-one in Acetonitrile Cooling Cool to 263 K Start->Cooling Addition Slowly add NBS in Acetonitrile Cooling->Addition Reaction Stir for 24 hours Addition->Reaction Quenching Pour into Ice Water and Stir for 1 hour Reaction->Quenching Extraction Extract with Chloroform Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying SolventRemoval Remove Solvent Drying->SolventRemoval Purification Recrystallize from Ethanol SolventRemoval->Purification End End: 5-Bromo-1-methyl- 2-oxoindoline Purification->End

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-1-methyl-2-oxoindoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, structural characteristics, and summarizes the available data.

Core Physical and Chemical Properties

This compound, with the CAS number 20870-90-0, possesses a molecular formula of C₉H₈BrNO and a molecular weight of approximately 226.07 g/mol . While extensive experimental data on some of its physical properties remains to be fully documented in publicly accessible literature, its fundamental characteristics have been established.

PropertyValueSource
Molecular Formula C₉H₈BrNO--INVALID-LINK--
Molecular Weight 226.07 g/mol --INVALID-LINK--
CAS Number 20870-90-0--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structural and Crystallographic Data

Detailed crystallographic studies have revealed that this compound has a nearly planar conformation. The interplanar angle between the benzene and the five-membered rings of the indoline system is 1.38 (1)°. This planarity is a key feature of the molecule's structure.

The crystal structure has been determined to be monoclinic with the space group P2₁/c. Key crystallographic parameters are summarized below:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 10.5134 (4) Å
b 11.0926 (4) Å
c 7.7168 (3) Å
β 103.229 (2)°
Volume 876.06 (6) ų
Z 4

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the bromination of 1-methylindolin-2-one.

Experimental Protocol: Synthesis

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10 °C).

  • Slowly add a solution of NBS (0.60 g) in acetonitrile.

  • Stir the reaction mixture for 24 hours.

  • Pour the mixture into ice water and continue stirring for an additional hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is purified by recrystallization from ethanol, yielding the final product with a reported yield of 76%.[1]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1-Methylindolin-2-one C Reaction Mixture (263 K, 24h) A->C B NBS in Acetonitrile B->C D Ice Water Quench C->D E Chloroform Extraction D->E F Drying (Na₂SO₄) E->F G Solvent Removal F->G H Crude Product G->H I Recrystallization (Ethanol) H->I J Pure this compound I->J

Synthesis and Purification Workflow

Spectroscopic Data

  • ¹H NMR Spectroscopy: To determine the number and environment of protons in the molecule.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton and the chemical environment of each carbon atom.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) group in the oxindole ring.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways

While the broader class of indole-2-one derivatives is known for a wide range of biological activities, including anticancer properties, specific data on the biological targets and mechanism of action of this compound are not detailed in the available literature. Research on related bromoindole compounds suggests potential roles as kinase inhibitors, particularly targeting pathways involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). However, no specific signaling pathways have been elucidated for this compound itself.

Due to the lack of specific information on signaling pathways, a corresponding diagram cannot be generated at this time. Further research is required to identify the specific biological activities and molecular targets of this compound.

References

Spectral Data Analysis of 5-Bromo-1-methyl-2-oxoindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-1-methyl-2-oxoindoline (C₉H₈BrNO), a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. This document, intended for researchers, scientists, and drug development professionals, details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-2-oxindole and 1-methyl-2-oxoindoline.

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d1HAr-H
~7.35dd1HAr-H
~6.80d1HAr-H
3.55s2H-CH₂-
3.20s3H-N-CH₃
¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ, ppm)Assignment
~175.0C=O
~142.0Ar-C
~132.0Ar-CH
~130.0Ar-CH
~128.0Ar-C
~115.0Ar-C-Br
~109.0Ar-CH
~36.0-CH₂-
~26.5-N-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1710StrongC=O stretch (amide)
~1600MediumC=C stretch (aromatic)
~1480MediumC-H bend (aliphatic)
~1100MediumC-N stretch
~820StrongC-H bend (aromatic, para-substituted)
~600MediumC-Br stretch
MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
225/227High[M]⁺ (presence of Br isotopes)
196/198Medium[M - CO]⁺
117Medium[M - Br - CO]⁺
90High[C₇H₆]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III).

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova).

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform a background scan with an empty sample holder. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Analysis

G General Workflow for Spectral Analysis cluster_workflow General Workflow for Spectral Analysis Sample Compound Synthesis (this compound) Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: A generalized workflow for the spectral analysis of a synthesized chemical compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Bromo-1-methyl-2-oxoindoline (C₉H₈BrNO), a compound of interest in the exploration of new luminescent materials and a derivative of the biologically significant indole-2-one core.[1] This document outlines the precise three-dimensional arrangement of atoms, detailed experimental protocols for its synthesis and crystallization, and key structural parameters, offering a foundational resource for further research and development.

Molecular Structure and Crystallographic Data

This compound crystallizes in a monoclinic system. The molecule exhibits a nearly planar conformation, a characteristic that is often associated with potential applications in organic lighting compounds.[1] The fundamental crystallographic data and key refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[1]
ParameterValue
Empirical FormulaC₉H₈BrNO
Formula Weight226.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.5134 (4) Å
b11.0926 (4) Å
c7.7168 (3) Å
α90°
β103.229 (2)°
γ90°
Volume876.06 (6) ų
Z4
Temperature293 K
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ)4.64 mm⁻¹
Crystal Size0.47 × 0.45 × 0.44 mm
Final R indices [I > 2σ(I)]R₁ = 0.028, wR₂ = 0.071
R indices (all data)R₁ = 0.071, wR₂ = 0.071
Goodness-of-fit (S) on F²1.06
Table 2: Data Collection and Refinement Statistics[1]
ParameterValue
DiffractometerBruker APEXII CCD area-detector
Reflections Collected6684
Independent Reflections2012
Reflections with I > 2σ(I)1655
R_int0.022
Parameters111
Restraints0
Δρ_max0.37 e Å⁻³
Δρ_min-0.49 e Å⁻³

Molecular Geometry

The indoline system, comprising a benzene ring fused to a five-membered ring, is almost perfectly planar.[1] The interplanar angle between the benzene and the five-membered rings is a mere 1.38 (1)°.[1] This planarity is a key feature of the molecule's structure. The bond lengths within the benzene ring show the expected alternating pattern of double and single bonds.[1] A notable feature is the evidence of π-delocalization within the N—C=O group of the five-membered ring.[1]

Table 3: Selected Bond Lengths (Å)[1]
BondLength (Å)
C1—C21.386 (3)
C2—C31.370 (3)
C3—C41.398 (3)
C4—C51.377 (3)
C5—C61.393 (3)
C1—C61.375 (4)
C4—N11.394 (3)
C8—N11.376 (3)
C9—N11.451 (3)

Experimental Protocols

The synthesis and crystallization of this compound were carried out as follows:

Synthesis[1]
  • Dissolution: 1-Methylindolin-2-one (0.50 g) was dissolved in acetonitrile (10 ml).

  • Cooling: The mixture was cooled to 263 K.

  • Addition of Brominating Agent: A solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile was added slowly to the cooled mixture.

  • Reaction: The mixture was stirred for 24 hours.

  • Quenching: The reaction mixture was then poured into ice water and stirred for an additional hour.

  • Extraction: The product was extracted with chloroform.

  • Drying: The organic layer was dried over anhydrous Na₂SO₄.

  • Solvent Removal: The solvent was removed under reduced pressure.

Crystallization[1]

The crude product obtained from the synthesis was purified by recrystallization from ethanol to yield the title compound (0.58 g, 76% yield).[1]

X-ray Crystallography[1]

Single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer. The structure was solved using SIR97 and refined by full-matrix least-squares on F² using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis start 1-Methylindolin-2-one in Acetonitrile cool Cool to 263 K start->cool add_nbs Add NBS in Acetonitrile cool->add_nbs stir Stir for 24h add_nbs->stir quench Pour into Ice Water stir->quench extract Extract with Chloroform quench->extract dry Dry over Na2SO4 extract->dry evaporate Remove Solvent dry->evaporate crude Crude Product evaporate->crude recrystallize Recrystallize from Ethanol crude->recrystallize crystals Crystals of this compound recrystallize->crystals xray X-ray Diffraction Analysis crystals->xray

Synthesis and Crystallization Workflow

Biological Context

While this guide focuses on the crystal structure, it is noteworthy that indole-2-one derivatives are widely investigated for their diverse biological activities.[1] The structural information presented here provides a precise molecular framework that can be invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents targeting various biological pathways. The planarity and substituent positions are critical features that can influence receptor binding and pharmacological profiles.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-1-methyl-2-oxoindoline, a key intermediate in the synthesis of various biologically active compounds.[1] Given the limited publicly available data specific to this molecule, this document outlines the critical stability and solubility considerations for indole derivatives and furnishes detailed experimental protocols for their determination. These methodologies are based on established principles in pharmaceutical sciences to ensure the generation of reliable and reproducible data for research and drug development purposes.

Core Physicochemical Properties

This compound, also known as 5-bromo-1-methylindolin-2-one, is an indole-2-one derivative.[1] The indole scaffold is a privileged structure in medicinal chemistry, but it also presents specific challenges regarding its stability. The presence of a bromine atom and a lactam ring in this compound influences its physicochemical properties, including solubility and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈BrNO[1]
Molecular Weight226.07 g/mol [1]
Physical FormSolid
StorageSealed in dry, room temperature

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. For indole derivatives, solubility can be affected by factors such as pH, temperature, and the solvent system.

General Solubility of Indole Derivatives

Indole derivatives are often lipophilic and tend to exhibit poor solubility in aqueous media.[2] Their solubility is generally higher in organic solvents. For biological assays, it is common practice to prepare concentrated stock solutions in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then perform serial dilutions into aqueous buffers or cell culture media.[3]

Quantitative Solubility Data

Table 2: Predicted Solubility Behavior of this compound

Solvent TypePredicted SolubilityRationale
Aqueous Buffers (pH 6-8)LowThe molecule is largely non-ionizable in this pH range, and its lipophilic character limits aqueous solubility.[2][3]
Organic Solvents (e.g., DMSO, DMF)HighThese polar aprotic solvents are effective at solvating many organic molecules, including indole derivatives.[3]
Alcohols (e.g., Ethanol, Methanol)Moderate to HighThese solvents have both polar and non-polar characteristics, making them suitable for dissolving compounds of intermediate polarity.

Stability Profile

Stability testing is essential to determine a compound's shelf-life and to identify optimal storage conditions, ensuring its quality, safety, and efficacy over time.[4][5] The indole nucleus is susceptible to degradation under various conditions, including exposure to light, heat, humidity, and certain pH levels.[3][5]

Key Stability Concerns for Indole Derivatives
  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various degradation products.[3]

  • Photodegradation: Many indole-containing compounds are light-sensitive. The presence of a halogen, such as bromine, can increase susceptibility to photochemical degradation.[3][4][6] Therefore, the compound should be handled and stored with protection from light.

  • pH-Dependent Hydrolysis: While the lactam ring in the 2-oxoindoline structure is generally more stable than an ester, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions. For related indole-2-carboxylic acids, decarboxylation can occur under acidic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6] An increase of 10°C can significantly increase the rate of hydrolytic degradation.[6]

Stability Study Recommendations

To thoroughly characterize the stability of this compound, a comprehensive stability study should be conducted according to regulatory guidelines.[4] This involves real-time, accelerated, and forced degradation studies.[4][7][8]

Table 3: Recommended Conditions for Stability Testing

Study TypeStorage ConditionPurpose
Long-Term (Real-Time) 25°C / 60% RH or 30°C / 65% RHTo establish the shelf-life under recommended storage conditions.[5][7][9]
Accelerated 40°C / 75% RHTo predict the long-term stability and shelf-life in a shorter timeframe by accelerating degradation.[5][7][8]
Forced Degradation High Temperature, High Humidity, Acid/Base Hydrolysis, Oxidation, PhotolysisTo identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6][10]

Experimental Protocols

Detailed and validated protocols are necessary to determine the solubility and stability of this compound accurately.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[11]

Materials:

  • This compound

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, DMSO)

  • Scintillation vials or glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for quantification[11][12]

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[12]

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter or centrifuge the sample to remove any remaining undissolved particles.[11][12]

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC.[11]

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G A Add excess compound to solvent in vial B Seal and place in temperature-controlled shaker A->B C Incubate for 24-72 hours to reach equilibrium B->C D Remove sample from the supernatant C->D E Centrifuge/Filter to remove solid particles D->E F Quantify concentration using HPLC or LC-MS/MS E->F G Determine Equilibrium Solubility F->G G cluster_0 Stability Study Initiation cluster_1 Sample Storage & Stressing cluster_2 Analysis & Evaluation A Characterize Compound (Time Zero Baseline) B Long-Term Storage (25°C/60%RH) A->B Place samples in chambers C Accelerated Storage (40°C/75%RH) A->C Place samples in chambers D Forced Degradation (Light, Heat, pH, Oxid.) A->D Place samples in chambers E Withdraw Samples at Timepoints B->E C->E D->E F Analyze via Stability- Indicating Method (HPLC) E->F G Compare to Baseline & Identify Degradants F->G H Determine Degradation Rate & Establish Shelf-Life G->H

References

5-Bromo-1-methyl-2-oxoindoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-methyl-2-oxoindoline, a halogenated derivative of the oxindole scaffold. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile chemical entity.

Discovery and History

The first detailed report on the synthesis and structural characterization of this compound appeared in the scientific literature in 2009.[1][2] Synthesized as an intermediate during the exploration of novel luminescent compounds, its discovery was driven by the broad interest in indole-2-one derivatives, which are recognized for their wide array of biological activities.[1] The introduction of a bromine atom at the 5-position of the 1-methyl-2-oxoindoline core was a strategic chemical modification to create a versatile precursor for more complex molecules, particularly through cross-coupling reactions. While not a historically landmark discovery in itself, the synthesis of this compound is a representative example of the ongoing efforts in medicinal and materials chemistry to generate novel molecular scaffolds with potential applications in various fields.

Physicochemical and Spectroscopic Data

The unique physicochemical properties of this compound are attributed to its bicyclic structure, the electron-withdrawing nature of the bromine atom and the amide carbonyl group, and the N-methylation. These features influence its reactivity, solubility, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
CAS Number20870-90-0
AppearanceSolid
Melting PointNot reported in cited literature

Table 2: Crystallographic Data for this compound [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.329 (3)
b (Å)7.423 (2)
c (Å)11.661 (4)
β (°)108.31 (3)
V (ų)849.1 (5)
Z4
Calculated Density (g/cm³)1.769

Experimental Protocols

The synthesis of this compound is achieved through the electrophilic bromination of 1-methylindolin-2-one. The following protocol is based on the method described by Yuan et al. (2009).[1]

Synthesis of 5-Bromo-1-methylindolin-2-one

Materials:

  • 1-Methylindolin-2-one (0.50 g)

  • N-Bromosuccinimide (NBS) (0.60 g)

  • Acetonitrile (20 ml total)

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice water

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in 10 ml of acetonitrile in a round-bottom flask.

  • Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.

  • Separately, dissolve NBS (0.60 g) in 10 ml of acetonitrile.

  • Slowly add the NBS solution dropwise to the cooled solution of 1-methylindolin-2-one.

  • Stir the reaction mixture at 263 K for 1 hour and then allow it to warm to ambient temperature and stir for an additional 2 hours.[3]

  • After 24 hours of stirring, pour the reaction mixture into ice water and continue stirring for 1 hour.[1]

  • Extract the aqueous mixture with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the title compound (Yield: 0.58 g, 76%).[1]

Applications in Drug Discovery and Materials Science

While this compound itself is primarily a synthetic intermediate, its core structure is a key component in compounds with significant biological activity, particularly in the field of oncology. Derivatives of the 5-bromo-oxoindole scaffold have been investigated as potent inhibitors of key signaling pathways involved in cancer progression.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase have been developed, and the 5-bromo-oxoindole scaffold is a common feature in many of these inhibitors. The bromine atom often serves as a key interaction point within the receptor's binding pocket or as a handle for further chemical modifications to enhance potency and selectivity.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a target for anticancer therapies based on derivatives of this compound.

VEGFR2_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromo-1-methyl- 2-oxoindoline Derivatives Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway targeted by 5-bromo-oxoindole derivatives.
Precursor for Luminescent Materials

As mentioned in its initial synthesis report, this compound is also a precursor for the development of organic lighting compounds.[1] The planar conformation of the indole-2-one system is conducive to π-π stacking and the formation of extended conjugated systems, which are desirable properties for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The bromine atom can be substituted through various cross-coupling reactions to introduce different chromophores and tune the photophysical properties of the resulting materials.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the versatility of the bromine substituent make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and advanced functional materials.

References

The Synthetic Utility of 5-Bromo-1-methyl-2-oxoindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-1-methyl-2-oxoindoline is a versatile heterocyclic intermediate that serves as a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials. Its structure, featuring an oxindole core, is a privileged motif in medicinal chemistry, appearing in numerous drug candidates. The key to its synthetic utility lies in the presence of a bromine atom at the 5-position of the aromatic ring. This bromine atom acts as a versatile chemical handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. This guide provides an in-depth overview of its synthesis and application as a precursor in key organic transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 1-methylindolin-2-one using N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis of this compound[1]
  • Materials:

    • 1-Methylindolin-2-one

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Chloroform

    • Sodium Sulfate (Na₂SO₄)

    • Ethanol

    • Ice

  • Procedure:

    • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml) in a round-bottom flask.

    • Cool the mixture to -10 °C (263 K) using an appropriate cooling bath.

    • Slowly add a solution of NBS (0.60 g) in acetonitrile to the cooled mixture.

    • Stir the reaction mixture for 24 hours at the same temperature.

    • After 24 hours, pour the mixture into ice water and continue stirring for an additional hour.

    • Extract the aqueous solution with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the final product.

Quantitative Data for Synthesis
Starting MaterialReagentProductYield (%)
1-Methylindolin-2-oneN-Bromosuccinimide5-Bromo-1-methylindolin-2-one76%[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials start1 1-Methylindolin-2-one dissolve Dissolve in Acetonitrile start1->dissolve start2 N-Bromosuccinimide (NBS) in Acetonitrile add_nbs Slowly add NBS solution start2->add_nbs cool Cool to -10 °C dissolve->cool cool->add_nbs stir Stir for 24h at -10 °C add_nbs->stir quench Pour into ice water stir->quench extract Extract with Chloroform quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Remove Solvent dry->concentrate purify Recrystallize from Ethanol concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

General Catalytic Cycle for Cross-Coupling

The Suzuki, Heck, and Buchwald-Hartwig reactions, while distinct in their specifics, all proceed through a similar catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L_n-X (Ar = Oxindole, X = Br) oxidative_addition->aryl_pd_complex transmetalation Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (Buchwald) aryl_pd_complex->transmetalation R-M (Suzuki) Alkene (Heck) Amine (Buchwald) intermediate Ar-Pd(II)L_n-R (R = Aryl, Vinyl, or Amine) transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the oxindole core and various aryl or heteroaryl groups using boronic acids or their esters. This reaction is instrumental in creating complex biaryl structures often found in pharmacologically active compounds.[2][3]

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., DME, Toluene, Dioxane/Water mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent(s).

    • Heat the mixture to the required temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Aryl Halide SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80292[3]
5-Bromo-1H-indole derivativeArylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂OReflux-High[2]

Note: Data for closely related substrates is provided to illustrate typical conditions and outcomes.

B. Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds by coupling this compound with alkenes.[4] This reaction is highly effective for synthesizing substituted styrenes and other vinyl-substituted heterocycles, which are valuable precursors for further synthetic transformations.[5]

  • Materials:

    • This compound

    • Alkene (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, 1.5-2 equivalents)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a reaction vessel, combine this compound, the palladium catalyst, and the ligand.

    • Purge the vessel with an inert gas.

    • Add the degassed solvent, the base, and finally the alkene.

    • Heat the reaction mixture to the specified temperature (100-150 °C) for the required duration (12-24 hours). Microwave irradiation can often shorten reaction times significantly.[4]

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Aryl Halide SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
5-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O15015 min (MW)>95[4]
5-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[4]

Note: Data for the parent 5-bromoindole is provided to illustrate typical conditions and outcomes.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is of paramount importance in medicinal chemistry for synthesizing aniline derivatives and other N-aryl compounds, which are common motifs in pharmaceuticals.[8]

  • Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine Ligand (e.g., BINAP, Xantphos)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • Charge a reaction vessel with the palladium source, the ligand, and the base under an inert atmosphere.

    • Add the degassed solvent, followed by this compound and the amine.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the mixture to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂(±)-BINAPNaOt-BuToluene150 (MW)90[8]
Aryl HalidePrimary/Secondary AminePd(0) or Pd(II)PhosphineStrong BaseToluene/Dioxane-General[6][7]

Note: A representative example from the literature illustrates typical reaction conditions.

Synthetic Utility and Potential

The derivatization of this compound via these cross-coupling reactions opens up a vast chemical space for exploration.

G cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki heck Heck Reaction (Alkene) start->heck buchwald Buchwald-Hartwig (R₂NH) start->buchwald aryl_product 5-Aryl/Heteroaryl Derivatives suzuki->aryl_product C-C bond vinyl_product 5-Vinyl Derivatives heck->vinyl_product C-C bond amine_product 5-Amino Derivatives buchwald->amine_product C-N bond

Caption: Synthetic pathways from this compound.

References

Methodological & Application

Synthesis of 5-Bromo-1-methyl-2-oxoindoline from 1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Bromo-1-methyl-2-oxoindoline

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The indole-2-one core structure is a key pharmacophore in medicinal chemistry. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the development of diverse molecular architectures for drug discovery and materials science. This application note provides a detailed protocol for the synthesis of this compound via electrophilic bromination of 1-methylindolin-2-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1-methylindolin-2-one0.50 g
N-Bromosuccinimide (NBS)0.60 g
Acetonitrile (solvent)10 ml
Reaction Conditions
Temperature263 K (-10 °C)
Reaction Time24 hours
Product Information
Product NameThis compound
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
Yield0.58 g (76%)
Purification MethodRecrystallization from ethanol

Experimental Protocol

This protocol details the synthesis of this compound from 1-methylindolin-2-one using N-Bromosuccinimide (NBS) as the brominating agent.[1]

Materials:

  • 1-methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-salt bath)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile.

  • Cooling: Cool the mixture to 263 K (-10 °C) using a suitable cooling bath.

  • Addition of Brominating Agent: Slowly add a solution of 0.60 g of N-Bromosuccinimide (NBS) in acetonitrile to the cooled reaction mixture.

  • Reaction: Stir the mixture at 263 K for 24 hours.

  • Quenching: After 24 hours, pour the reaction mixture into ice water and continue stirring for an additional hour.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford 0.58 g (76% yield) of this compound as the final product.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 1-methylindolin-2-one in Acetonitrile start->dissolve cool Cool to 263 K dissolve->cool add_nbs Add NBS Solution cool->add_nbs react Stir for 24h at 263 K add_nbs->react quench Quench with Ice Water react->quench extract Extract with Chloroform quench->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize end End recrystallize->end

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: N-Methylation of 5-bromo-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the N-methylation of 5-bromo-2-oxoindoline, a key synthetic transformation in the development of various biologically active compounds. The information is compiled to assist researchers in selecting optimal conditions and achieving high yields for this reaction.

Introduction

N-methylation of the indole nucleus is a fundamental step in the synthesis of many pharmaceutical agents and research chemicals. The introduction of a methyl group at the N-1 position of the oxoindoline core can significantly modulate the compound's biological activity, physicochemical properties, and metabolic stability. 5-bromo-2-oxoindoline is a versatile starting material, and its N-methylation to 5-bromo-1-methyl-2-oxoindoline is a critical transformation in the synthesis of various targeted therapeutic agents.

The general mechanism for the N-methylation of isatin derivatives, which is analogous to 5-bromo-2-oxoindoline, involves the deprotonation of the acidic N-H group by a base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent.[1] The choice of methylating agent, base, and solvent is crucial for the success of the reaction, influencing yield, reaction time, and purity of the product. Electron-withdrawing groups, such as the bromine atom on the isatin ring, can decrease the nucleophilicity of the nitrogen atom, potentially requiring stronger bases or more reactive methylating agents for an efficient reaction.[1]

Reaction Conditions for N-Methylation

The selection of appropriate reagents and conditions is paramount for a successful N-methylation reaction. Below is a summary of commonly employed conditions for the N-methylation of indole and isatin derivatives, which can be adapted for 5-bromo-2-oxoindoline.

Methylating AgentBaseSolventTemperatureTimeYield (%)Substrate
Dimethyl carbonateK₂CO₃DMFReflux (~130 °C)3.5 h94.85-bromoindole
Dimethyl sulfateNaHCO₃AcetoneReflux20 h664-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dione
Methyl iodideK₂CO₃DMFNot specifiedNot specifiedNot specifiedIsatin derivatives
Methyl iodideNaHDMF/DMSONot specifiedNot specifiedNot specifiedIsatin derivatives with electron-withdrawing groups
Methyl iodideCs₂CO₃DMF/DMSONot specifiedNot specifiedNot specifiedIsatin derivatives
Dimethyl carbonateTMEDADMF95 °C8 hHigh ConversionNH-containing heterocycles

Experimental Protocols

The following protocols are detailed methodologies for the N-methylation of 5-bromo-2-oxoindoline using different methylating agents. These protocols are based on established procedures for similar substrates and can be optimized for specific laboratory conditions.

Protocol 1: N-Methylation using Dimethyl Sulfate

Materials:

  • 5-bromo-2-oxoindoline

  • Dimethyl sulfate (Caution: Toxic and carcinogenic, handle in a fume hood with appropriate personal protective equipment)[2]

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure: [2]

  • To a round-bottom flask, add 5-bromo-2-oxoindoline (1 equivalent), sodium bicarbonate (2 equivalents), and anhydrous acetone.

  • Stir the suspension and add dimethyl sulfate (2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 20 hours), cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate and wash it with a small amount of acetone.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in a minimal amount of ethyl acetate.

  • Add hexane dropwise until the solution becomes turbid, then cool in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration, wash with cold hexane, and dry under vacuum to yield this compound.

Protocol 2: N-Methylation using Methyl Iodide

Materials:

  • 5-bromo-2-oxoindoline

  • Methyl iodide (Caution: Volatile and toxic, handle in a fume hood)

  • Potassium carbonate (K₂CO₃), dried

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-2-oxoindoline (1 equivalent) and dried potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature. For substrates with electron-withdrawing groups, gentle heating may be required to increase the reaction rate.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 3: Environmentally Benign N-Methylation using Dimethyl Carbonate

Materials:

  • 5-bromo-2-oxoindoline

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Extraction funnel

  • Rotary evaporator

Procedure: [3]

  • In a round-bottom flask, combine 5-bromo-2-oxoindoline (1 equivalent), potassium carbonate (0.7 equivalents), and DMF.

  • Add dimethyl carbonate (3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C).

  • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 3.5 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent like tert-butyl methyl ether.

  • Wash the organic layer with water multiple times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Workflow and Logic Diagrams

Experimental Workflow for N-Methylation

The following diagram illustrates the general workflow for the N-methylation of 5-bromo-2-oxoindoline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 5-bromo-2-oxoindoline, base, and solvent start->reagents add_methylating_agent Add methylating agent reagents->add_methylating_agent react Stir and heat (if necessary) add_methylating_agent->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete quench Quench reaction monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (Chromatography/Recrystallization) dry->purify end End purify->end reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start_material 5-Bromo-2-oxoindoline (N-H) anion Oxoindoline Anion (N-) start_material->anion Deprotonation base Base base->anion methylating_agent Methylating Agent (e.g., CH3-X) product This compound (N-CH3) methylating_agent->product anion->product Nucleophilic Attack byproduct Byproducts

References

Application Notes and Protocols for Palladium Cross-Coupling Reactions Using 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 5-Bromo-1-methyl-2-oxoindoline in various palladium-catalyzed cross-coupling reactions. The methodologies outlined are essential for the synthesis of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for organic synthesis. The presence of a bromine atom at the C5 position of the oxindole core allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and amino moieties. These transformations are fundamental in generating libraries of complex molecules for screening and lead optimization in drug discovery programs. This document details protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as C-H activation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted oxindoles.

Experimental Protocol

This protocol is adapted from a similar Suzuki coupling reaction of a bromo-azaindole derivative.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-2-oxoindoline.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O906>90 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O858>90 (estimated)
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001285-95 (estimated)
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80470-85 (estimated)

Yields are estimated based on similar reactions reported in the literature.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronate Ar'B(OR)₃⁻ boronate->pd2_trans base Base (e.g., K₂CO₃) base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->boronate start Ar-Br (this compound) start->pd2_ox

Caption: Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. This method is highly effective for synthesizing 5-vinyl-substituted oxindoles.

Experimental Protocol

This protocol is adapted from a Heck reaction of 5-bromoindole.[2]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (1.5-2.0 equivalents)

  • Solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Et₃N, 1.5 mmol).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF, 5 mL) and the alkene (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1101685-95 (estimated)
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020~97 (for similar aryl bromides)[2]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11012High (general conditions)[2]
4Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl] (1.4)-K₂CO₃DMF10020Moderate to Good (for aryl halides)[2]

Yields are estimated based on similar reactions reported in the literature.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_alkene [Ar-Pd(II)L₂(alkene)]⁺Br⁻ pd2_ox->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 β-Hydride Elimination & Reductive Elimination product Ar-CH=CH-R pd2_insertion->product base Base base->pd0 alkene Alkene alkene->pd2_alkene start Ar-Br (this compound) start->pd2_ox

Caption: Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 5-amino-substituted oxindoles, which are important pharmacophores.

Experimental Protocol

This protocol is based on general procedures for Buchwald-Hartwig amination.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 5-amino-1-methyl-2-oxoindoline.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10018High (estimated)
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11024High (estimated)
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1001680-95 (estimated)
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Dioxane1102075-90 (estimated)

Yields are estimated based on similar reactions reported in the literature.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ pd2_ox->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L(NR₂) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product base Base base->pd2_amido amine HNR₂ amine->pd2_amine start Ar-Br (this compound) start->pd2_ox

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, which is ideal for the synthesis of 5-alkynyl-substituted oxindoles.

Experimental Protocol

This protocol is adapted from a Sonogashira coupling of 5-bromoindole.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60-80 °C (or stir at room temperature depending on the alkyne's reactivity) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693 (for 5-bromoindole)[5]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85 (for 5-bromoindole)[5]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux12High (for 5-bromoindole)[5]
41-HeptynePdCl₂(PPh₃)₂ / CuIDIPATHF501680-90 (estimated)

Yields are based on reactions with 5-bromoindole and are expected to be similar for this compound.

Sonogashira_Coupling_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product start Ar-Br (this compound) start->pd2_ox cu_halide Cu(I)Br cu_alkynyl Cu(I)C≡CR cu_halide->cu_alkynyl cu_alkynyl->pd2_alkynyl alkyne H-C≡CR alkyne->cu_alkynyl base Base base->cu_alkynyl

Caption: Sonogashira Coupling Catalytic Cycle

C-H Activation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. For the 1-methyl-2-oxoindoline scaffold, palladium-catalyzed C-H arylation at positions other than C5 can be explored, or if the C5 position is unsubstituted, it can be a target for functionalization.

General Workflow for C-H Activation

The specific conditions for C-H activation are highly dependent on the substrate and the desired transformation. A general workflow is presented below.

CH_Activation_Workflow General Workflow for C-H Activation sub Substrate (1-methyl-2-oxoindoline derivative) reaction Reaction Setup (Inert atmosphere, heating) sub->reaction cat Palladium Catalyst (e.g., Pd(OAc)₂) cat->reaction lig Ligand/Directing Group (if necessary) lig->reaction oxidant Oxidant (e.g., Ag₂CO₃, BQ) oxidant->reaction coupling_partner Coupling Partner (e.g., Aryl Halide) coupling_partner->reaction solvent Solvent (e.g., Toluene, TFA) solvent->reaction workup Workup and Purification reaction->workup product Functionalized Product workup->product

Caption: General Workflow for C-H Activation

Conclusion

This compound is a valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a guide for researchers to synthesize a diverse array of functionalized oxindole derivatives. These compounds are of high interest in the development of new therapeutic agents, and the application of these modern synthetic methods can significantly accelerate the drug discovery process. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

References

Application of 5-Bromo-1-methyl-2-oxoindoline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-2-oxoindoline is a halogenated derivative of the indolinone scaffold, a core structure found in numerous biologically active molecules. While the compound itself is primarily utilized as a key synthetic intermediate, its derivatives have emerged as promising candidates in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. The presence of the bromine atom at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The methyl group at the 1-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of the applications of the this compound scaffold, focusing on the biological activities of its derivatives, relevant experimental protocols, and associated signaling pathways.

Key Medicinal Chemistry Applications

Derivatives of the 5-bromo-2-oxoindoline core, including those with N-methylation, are predominantly investigated for their potential as:

  • Anticancer Agents: A significant body of research has focused on the development of 5-bromo-2-oxoindoline derivatives as potent anti-proliferative agents. These compounds often act as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

  • Anti-inflammatory Agents: The indolinone scaffold is also explored for its anti-inflammatory potential. Derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways, suggesting their potential in treating various inflammatory disorders.

Data Presentation: Anticancer Activity of 5-Bromo-2-oxoindoline Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives based on the 5-bromo-2-oxoindoline and related scaffolds. It is important to note that much of the publicly available data is for derivatives where the N1 position is either unsubstituted or substituted with groups other than methyl. These examples, however, highlight the therapeutic potential of the core structure.

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [1]

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
23pHepG2 (Liver)2.357Sunitinib31.594
23pA549 (Lung)2.891Sunitinib49.036
23pSkov-3 (Ovarian)3.012SunitinibNot Reported
23cA549 (Lung)3.103Sunitinib29.257
23dSkov-3 (Ovarian)3.721Sunitinib31.894

Table 2: In Vitro Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives [2]

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7dMCF-7 (Breast)2.93 ± 0.47Doxorubicin4.30 ± 0.84
7cMCF-7 (Breast)7.17 ± 0.94Doxorubicin4.30 ± 0.84
7dA549 (Lung)10.15 ± 1.12Doxorubicin6.80 ± 0.91

Signaling Pathways

Derivatives of the 5-bromo-2-oxoindoline scaffold have been shown to target key signaling pathways implicated in cancer progression, most notably the VEGFR-2 signaling pathway , which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Derivative 5-Bromo-1-methyl- 2-oxoindoline Derivative Derivative->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

Synthesis of 5-Bromo-1-methylindolin-2-one

A common synthetic route to 5-Bromo-1-methylindolin-2-one involves the bromination of 1-methylindolin-2-one.[3]

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (Na2SO4)

  • Ethanol

  • Ice water

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10 °C).

  • Slowly add a solution of NBS (0.60 g) in acetonitrile.

  • Stir the reaction mixture for 24 hours.

  • Pour the mixture into ice water and continue stirring for 1 hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 5-bromo-1-methylindolin-2-one.

Synthesis_Workflow start Start: 1-Methylindolin-2-one + NBS in Acetonitrile step1 Cool to 263 K start->step1 step2 Stir for 24 hours step1->step2 step3 Quench with Ice Water step2->step3 step4 Extract with Chloroform step3->step4 step5 Dry over Na2SO4 step4->step5 step6 Solvent Evaporation step5->step6 step7 Recrystallize from Ethanol step6->step7 end End Product: 5-Bromo-1-methylindolin-2-one step7->end

Synthesis Workflow

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate step1 Add Serial Dilutions of Test Compound start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Solution step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Add Solubilization Solution step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end End: Calculate IC50 Value step6->end

MTT Assay Workflow

Conclusion

This compound serves as a valuable building block in the synthesis of medicinally relevant compounds. While direct biological data for this specific molecule is limited, its derivatives, particularly those targeting protein kinases, have demonstrated significant potential as anticancer agents. The synthetic accessibility and the versatility of the 5-bromo-2-oxoindoline scaffold make it an attractive starting point for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes: 5-Bromo-1-methyl-2-oxoindoline as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-2-oxoindoline is a key heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The oxindole core is a privileged scaffold that mimics the purine base of ATP, enabling competitive binding to the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 5-position provides a versatile handle for chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. Furthermore, the methyl group at the N-1 position can influence the compound's solubility, metabolic stability, and interaction with the target kinase. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Development

The this compound scaffold has been successfully employed in the synthesis of inhibitors for several important kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Derivatives of this compound have shown potent inhibitory activity against FGFR1.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are crucial mediators of angiogenesis, a hallmark of cancer. The this compound core can be elaborated to effectively target VEGFR-2.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis. The versatility of the this compound structure allows for the development of inhibitors targeting PDGFRβ.

Data Presentation: Inhibitory Activity of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using the 5-bromo-2-oxoindoline scaffold.

Table 1: FGFR1 Inhibitory Activity of 5-Bromo-3-(4-substituted benzylidene)indolin-2-one Derivatives

Compound IDSubstitution at C3-benzylideneIC50 (nM) for FGFR1
1 4-Fluorophenyl3.13
2 4-Chlorophenyl2.50
3 4-Bromophenyl1.88
4 4-Iodophenyl1.25
5 4-(Trifluoromethyl)phenyl0.33 ± 0.01
6 4-Methylphenyl1.56
7 4-Methoxyphenyl0.85 ± 0.08
8 4-(Dimethylamino)phenyl2.19
9 4-Nitrophenyl0.50 ± 0.04
10 2,4-Dichlorophenyl2.81
AZD4547 (Reference) -12.17

Note: These compounds were synthesized from the analogous 5-bromoindolin-2-one. The synthetic methodology is adaptable for this compound.[1]

Table 2: VEGFR-2 Inhibitory Activity of N-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

Compound IDSubstitution on Thiazole RingIC50 (µM) for VEGFR-2
7c 4-(p-fluorophenyl)thiazole0.728
7d 4-(p-chlorophenyl)thiazole0.503

Note: These compounds feature an N-benzyl group instead of an N-methyl group, but demonstrate the potential of N-substituted 5-bromo-2-oxoindoline scaffolds as VEGFR-2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, 5-bromo-1-methylindolin-2-one, via bromination of 1-methylindolin-2-one.[2]

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (Na2SO4)

  • Ethanol

  • Ice water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml) in a round-bottom flask.

  • Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.

  • Slowly add a solution of NBS (0.60 g) in acetonitrile to the cooled mixture.

  • Stir the reaction mixture for 24 hours at the same temperature.

  • Pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to afford 5-bromo-1-methylindolin-2-one.

Protocol 2: General Procedure for Knoevenagel Condensation to Synthesize 3-Arylmethylene-5-bromo-1-methyl-2-oxoindoline Derivatives

This protocol is adapted from the synthesis of 5-bromo-3-(4-substituted benzylidene)indolin-2-ones and is applicable for the N-methylated starting material.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Piperidine

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired substituted benzaldehyde (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 3-arylmethylene-5-bromo-1-methyl-2-oxoindoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against target kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., FGFR1, VEGFR-2)

  • Substrate peptide

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the diluted inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

VEGFR_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Bromo-1-methyl- 2-oxoindoline Derivative Inhibitor->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

FGFR_signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor 5-Bromo-1-methyl- 2-oxoindoline Derivative Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation, Survival ERK->CellGrowth Akt Akt PI3K->Akt Akt->CellGrowth

Caption: FGFR Signaling Pathway and Inhibition.

PDGFR_signaling cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Activates STAT STAT PDGFR->STAT Activates Inhibitor 5-Bromo-1-methyl- 2-oxoindoline Derivative Inhibitor->PDGFR Inhibits Akt Akt PI3K->Akt CellProliferation Cell Proliferation, Migration, Survival Akt->CellProliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellProliferation STAT->CellProliferation

Caption: PDGFR Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.

experimental_workflow start This compound synthesis Synthesis of Derivatives (e.g., Knoevenagel Condensation) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In Vitro Kinase Assay (IC50 Determination) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow.

References

Application Notes and Protocols: Synthesis of Antitumor Agents from 5-Bromo-1-methyl-2-oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of novel antitumor agents derived from 5-bromo-2-oxoindoline scaffolds. The protocols detailed below are based on established research to guide the development of potent cancer therapeutics.

Introduction

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors used in oncology, such as Sunitinib. Modifications at various positions of the indolinone ring have led to the discovery of compounds with enhanced antitumor activities and improved pharmacological profiles. This document focuses on derivatives of 5-bromo-1-methyl-2-oxoindoline and related structures, which have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various synthesized 5-bromo-2-oxoindoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the potency of these compounds.

Table 1: IC50 Values (µM) of 5-bromo-7-azaindolin-2-one Derivatives [1][2]

CompoundHepG2A549Skov-3MCF-7
23c -3.103--
23d --3.721-
23p 2.3573.0122.987-
Sunitinib (Reference) 31.59429.25749.03665.606

Note: Lower IC50 values indicate higher potency.

Table 2: IC50 Values (µM) of 1-benzyl-5-bromoindolin-2-one Derivatives [3]

CompoundMCF-7A-549VEGFR-2 Inhibition
7c 7.17 ± 0.94-0.728
7d 2.93 ± 0.47-0.503
Doxorubicin (Reference) ---

Experimental Protocols

Protocol 1: General Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives[1][2]

This protocol describes a general method for the synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamides.

Materials:

  • 5-bromo-7-azaindolin-2-one

  • Appropriate aldehyde (e.g., 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide derivatives)

  • Ethanol

  • Piperidine

  • Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 5-bromo-7-azaindolin-2-one (1 mmol) and the corresponding aldehyde (1 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of piperidine (0.1 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

  • The structure of the final compound is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives[3]

This protocol outlines the synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones.

Materials:

  • 1-benzyl-5-bromoisatin

  • 2-hydrazinyl-4-arylthiazole derivatives

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A solution of 1-benzyl-5-bromoisatin (1 mmol) in ethanol (20 mL) is prepared.

  • The appropriate 2-hydrazinyl-4-arylthiazole derivative (1 mmol) is added to the solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for 3-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with ethanol and dried to afford the target compound.

  • Characterization is performed using spectroscopic techniques.

Protocol 3: In Vitro Antiproliferative MTT Assay[1][2]

This protocol describes the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Compound 5-Bromo-1-methyl- 2-oxoindoline Derivative Compound->VEGFR2 Inhibits CellCycleArrest G2/M Arrest Compound->CellCycleArrest Caspase9 Caspase-9 Compound->Caspase9 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (this compound core) Reaction Chemical Synthesis (e.g., Condensation Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Mechanism->KinaseAssay

Caption: General experimental workflow for synthesis and evaluation.

Mechanism of Action

Several derivatives of 5-bromo-2-oxoindoline exert their antitumor effects through multiple mechanisms. A prominent mode of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[3] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

Furthermore, studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase.[3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis, or programmed cell death, is another critical mechanism.[3] This is often mediated through the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of the apoptotic pathway.[3] The combined effects of angiogenesis inhibition, cell cycle arrest, and apoptosis induction make these 5-bromo-2-oxoindoline derivatives promising candidates for further development as anticancer drugs.

References

Experimental protocol for the synthesis of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 5-Bromo-1-methyl-2-oxoindoline, a valuable intermediate in the development of novel therapeutics and functional organic materials. The described method involves the bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS) and offers a straightforward and efficient route to the desired product. This document includes a step-by-step protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility.

Introduction

Indole-2-one derivatives are a significant class of heterocyclic compounds widely explored for their diverse biological activities.[1] The introduction of a bromine atom at the C5 position and a methyl group at the N1 position of the oxindole core creates a versatile scaffold for further chemical modifications. This compound serves as a key precursor for the synthesis of various target molecules in medicinal chemistry and materials science. The protocol outlined below describes a reliable method for the preparation of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1-methylindolin-2-one.

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol (C₂H₅OH)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., cryocooler or ice-salt bath)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile.

  • Cooling: Cool the resulting mixture to 263 K (-10 °C) using a suitable cooling bath.

  • Addition of Brominating Agent: While maintaining the temperature at 263 K, slowly add a solution of 0.60 g of N-bromosuccinimide (NBS) in acetonitrile.

  • Reaction: Stir the mixture for 24 hours at the same temperature.

  • Quenching: After 24 hours, pour the reaction mixture into ice water and continue stirring for an additional hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with chloroform.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data from the synthesis.

ParameterValue
Starting Material (1-Methylindolin-2-one)0.50 g
N-Bromosuccinimide (NBS)0.60 g
Product Yield (this compound)0.58 g
Molar Yield76%[1]
PurityRecrystallized

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Dissolve 1-Methylindolin-2-one in Acetonitrile B Cool to 263 K A->B C Slowly Add NBS Solution B->C D Stir for 24 hours C->D E Quench with Ice Water D->E F Extract with Chloroform E->F G Dry with Na₂SO₄ F->G H Remove Solvent G->H I Recrystallize from Ethanol H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Monitoring 5-Bromo-1-methyl-2-oxoindoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-2-oxoindoline is a key synthetic intermediate in the development of various pharmaceutical compounds, including kinase inhibitors for cancer therapy. Precise monitoring of its reactions is critical to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the primary analytical techniques used to monitor reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, in-situ monitoring with Fourier-Transform Infrared (FTIR) Spectroscopy is discussed for real-time analysis.

High-Performance Liquid Chromatography (HPLC) for At-Line Reaction Monitoring

HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the reactant, intermediates, and products. A reversed-phase method is typically suitable for this compound and its derivatives.

Application Note:

HPLC analysis allows for accurate determination of reaction completion by tracking the consumption of this compound and the formation of the desired product. This method is essential for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. By creating a calibration curve with a known standard, the yield of the product can be quantified at various time points.

Quantitative Data Summary

The following table presents a hypothetical, yet typical, data set for monitoring a Suzuki coupling reaction where this compound is a reactant.

Timepoint (hours)This compound (Area %)Product (Area %)
099.50.5
175.224.8
245.854.2
415.384.7
6< 1.0> 99.0
Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    15 95
    18 95
    19 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

  • Vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any solids.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Analysis:

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample and record the chromatogram.

  • Identify the peaks corresponding to the starting material and product based on their retention times, which should be predetermined using pure standards.

  • Integrate the peak areas to determine the relative concentrations and monitor the reaction progress.

NMR Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful tool for unambiguous structure elucidation of products and for quantifying the components of a reaction mixture (qNMR). ¹H NMR is particularly useful for monitoring reactions involving this compound due to its distinct aromatic and aliphatic signals.

Application Note:

By monitoring the disappearance of specific proton signals of this compound and the appearance of new signals corresponding to the product, the reaction conversion can be determined. For quantitative analysis (qNMR), a known amount of an internal standard with a non-overlapping signal is added to the sample.

Experimental Protocol: ¹H NMR Monitoring

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation (At-Line):

  • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding a suitable solvent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR, add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key signals to monitor for this compound include the aromatic protons on the oxindole core and the N-methyl protons.

  • Ensure a sufficient relaxation delay (D1) for accurate integration in qNMR (e.g., 5 times the longest T1).

4. Data Analysis:

  • Identify the characteristic peaks for the starting material, product, and internal standard.

  • Integrate the respective peaks.

  • Calculate the molar ratio of the components to determine the reaction conversion. For example, monitor the decrease in the integral of a proton signal unique to the starting material relative to the integral of a signal from the internal standard.

Mass Spectrometry (LC-MS) for High-Sensitivity Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[1][2] It is particularly useful for detecting low-level intermediates and byproducts.

Application Note:

LC-MS is the preferred method for monitoring reactions in complex matrices or when high sensitivity is required.[1] It can provide molecular weight information for the starting material, intermediates, and products, confirming their identities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.[3]

Quantitative Data Summary
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound5.8225.9 / 227.9184.0
Hypothetical Product7.2251.1190.2
Internal Standard6.5210.1150.1

Note: Ions are shown for [M+H]⁺. The bromine isotope pattern (m/z and m/z+2) is characteristic for this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

2. LC Conditions:

  • Use the same or a similar method as described in the HPLC protocol. A faster gradient may be employed for high-throughput analysis.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for initial identification, then MRM for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and product by infusing pure standards.

4. Sample Preparation:

  • Follow the same quenching and dilution procedure as for HPLC analysis. Further dilution may be necessary due to the high sensitivity of the MS detector.

In-Situ FTIR Spectroscopy for Real-Time Monitoring

In-situ FTIR spectroscopy, using an Attenuated Total Reflectance (ATR) probe, allows for the continuous, real-time monitoring of a reaction without the need for sampling.[4][5][6]

Application Note:

This technique is ideal for studying reaction kinetics, identifying transient intermediates, and determining reaction endpoints precisely.[4][6] By tracking the changes in the infrared absorption bands of functional groups, a concentration-time profile of key reaction species can be generated.[5] For reactions involving this compound, the carbonyl (C=O) stretch of the oxindole ring is a strong and well-defined peak to monitor.

Experimental Protocol: In-Situ FTIR (ReactIR)

1. Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., Mettler-Toledo ReactIR).

2. Procedure:

  • Obtain reference spectra of the starting materials, solvents, and the expected product.

  • Insert the ATR probe directly into the reaction vessel.

  • Set up the software to collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

  • Monitor the disappearance of reactant peaks and the appearance of product peaks. For example, a shift in the carbonyl (C=O) stretching frequency (around 1700-1750 cm⁻¹) can indicate the formation of the new product.

  • Use the instrument's software to plot the intensity of key peaks over time to generate a reaction profile.

Visualizations

General Analytical Workflow

General Analytical Workflow for Reaction Monitoring cluster_sampling Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Analysis & Outcome reaction Reaction Vessel quench Aliquot Quenching & Dilution reaction->quench At-line Sampling insitu In-Situ FTIR Probe reaction->insitu hplc HPLC-UV quench->hplc lcms LC-MS/MS quench->lcms nmr NMR quench->nmr data Chromatograms / Spectra hplc->data lcms->data nmr->data quant Quantification of Components data->quant kinetics Reaction Kinetics / Yield quant->kinetics insitu->data Real-time Data

Caption: Workflow for monitoring reactions using various analytical techniques.

Logical Flow for Method Selection

Decision Tree for Analytical Method Selection start Start: Need to Monitor Reaction q1 Need real-time kinetics? start->q1 q2 Need high sensitivity / byproduct ID? q1->q2 No insitu Use In-Situ FTIR q1->insitu Yes q3 Need definitive structural info? q2->q3 No lcms Use LC-MS/MS q2->lcms Yes nmr Use NMR q3->nmr Yes hplc Use HPLC-UV q3->hplc No (Routine Monitoring)

Caption: Decision tree for selecting the appropriate analytical method.

Reaction Workflow: Synthesis of a Sunitinib Analog

Synthetic Pathway for a Sunitinib Analog cluster_monitoring1 Monitoring Step 1 cluster_monitoring2 Monitoring Step 2 start 5-Bromo-1-methyl- 2-oxoindoline intermediate Aldol Condensation Product start->intermediate Aldol Condensation reagent1 Pyrrole-2-carboxaldehyde reagent1->intermediate final_product Final Sunitinib Analog intermediate->final_product Suzuki Coupling m1 Monitor disappearance of Bromo-oxoindoline (HPLC, LC-MS, NMR) reagent2 Aryl Boronic Acid reagent2->final_product m2 Monitor formation of final product (HPLC, LC-MS, NMR)

Caption: A typical synthetic workflow where monitoring is critical.

References

Application Notes and Protocols: Derivatization of 5-Bromo-1-methyl-2-oxoindoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Bromo-1-methyl-2-oxoindoline, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed synthetic protocols, presents quantitative biological data for structurally related compounds, and illustrates key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

The 2-oxoindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position and a methyl group at the N-1 position of the indolin-2-one ring system offers a unique combination of features. The bromine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group at the N-1 position can influence the compound's pharmacokinetic properties. Derivatization, particularly at the C3 position, has been a fruitful strategy for generating libraries of compounds with a range of biological activities, most notably as inhibitors of protein kinases involved in cancer signaling pathways.

Synthetic Protocols

The following protocols detail the synthesis of the starting material, this compound, and subsequent derivatization reactions to generate a library of compounds for biological screening.

Protocol 1: Synthesis of 5-Bromo-1-methylindolin-2-one

This protocol describes the synthesis of the core scaffold, 5-Bromo-1-methylindolin-2-one, from 1-methylindolin-2-one.[1]

Materials:

  • 1-methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml) in a round-bottom flask.

  • Cool the mixture to 263 K (-10 °C) using an ice-salt bath.

  • Slowly add a solution of NBS (0.60 g) in acetonitrile dropwise to the cooled mixture.

  • Stir the reaction mixture for 24 hours at the same temperature.

  • Pour the reaction mixture into ice water and stir for an additional hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to afford 5-Bromo-1-methylindolin-2-one.

Protocol 2: Derivatization via Knoevenagel Condensation

This protocol outlines the synthesis of 3-ylidene derivatives of this compound via a Knoevenagel condensation with various aromatic aldehydes. This reaction is a common and effective method for introducing diversity at the C3 position.

Materials:

  • 5-Bromo-1-methylindolin-2-one

  • Aromatic aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde)

  • Ethanol or other suitable solvent

  • Piperidine or other basic catalyst

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 5-Bromo-1-methylindolin-2-one in ethanol, add the desired aromatic aldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product.

Protocol 3: Derivatization via Mannich Reaction

The Mannich reaction is a three-component condensation reaction that allows for the introduction of an aminomethyl group at the C3 position of the 2-oxoindole scaffold.[2][3][4][5][6][7][8][9]

Materials:

  • 5-Bromo-1-methylindolin-2-one

  • Formaldehyde

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol or other suitable solvent

  • Hydrochloric acid (catalyst)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

Procedure:

  • To a cooled solution of the secondary amine in ethanol, add formaldehyde and a catalytic amount of hydrochloric acid.

  • Stir the mixture for a short period to allow for the formation of the Eschenmoser's salt intermediate.

  • Add 5-Bromo-1-methylindolin-2-one to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and derivatization of this compound.

Synthesis_Workflow start Start: 1-methylindolin-2-one step1 Dissolve in Acetonitrile start->step1 step2 Cool to -10 °C step1->step2 step3 Add NBS in Acetonitrile step2->step3 step4 Stir for 24 hours step3->step4 step5 Quench with Ice Water step4->step5 step6 Extract with Chloroform step5->step6 step7 Dry over Na2SO4 step6->step7 step8 Concentrate step7->step8 step9 Recrystallize from Ethanol step8->step9 end Product: This compound step9->end

Caption: Workflow for the Synthesis of this compound.

Derivatization_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_mannich Mannich Reaction start Start: This compound k_step1 Add Aromatic Aldehyde & Piperidine in Ethanol start->k_step1 m_step1 Prepare Eschenmoser's Salt (Formaldehyde + Secondary Amine + HCl) start->m_step1 k_step2 Reflux k_step1->k_step2 k_step3 Cool to RT k_step2->k_step3 k_step4 Filter and Wash k_step3->k_step4 k_end Product: 3-Ylidene Derivative k_step4->k_end m_step2 Add 2-Oxoindole m_step1->m_step2 m_step3 Stir at RT m_step2->m_step3 m_step4 Work-up and Purify m_step3->m_step4 m_end Product: 3-Aminomethyl Derivative m_step4->m_end

Caption: General Workflows for C3-Derivatization Reactions.

Biological Activity

Derivatives of 5-bromo-2-oxoindoline have shown significant potential as anticancer agents, often through the inhibition of key protein kinases. While specific data for this compound derivatives is limited in the public domain, extensive research on the closely related 5-bromo-7-azaindolin-2-one scaffold provides valuable insights into the potential biological activity of these compounds.[10]

The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of a series of 5-bromo-7-azaindolin-2-one derivatives against various human cancer cell lines.[10] Sunitinib, a known multi-kinase inhibitor, is included for comparison.

CompoundHepG2 (Liver)A549 (Lung)Skov-3 (Ovarian)HCT-116 (Colon)MCF-7 (Breast)U87-MG (Glioblastoma)
23a 10.5318.4216.21312.3429.87615.432
23c 5.2313.1034.5436.8765.9877.123
23h 7.8956.3215.1238.9877.6549.321
23p 2.3572.8763.0124.1233.5434.876
Sunitinib 31.59449.03645.32129.25735.65465.606

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Many 2-oxoindole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivation of the VEGFR-2 signaling pathway is a hallmark of many cancers, promoting angiogenesis (the formation of new blood vessels) which is crucial for tumor growth and metastasis.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.

This compound derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Bromo-1-methyl- 2-oxoindoline Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Equipment:

  • Cell culture incubator (37 °C, 5% CO₂)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel drug candidates, particularly in the field of oncology. The synthetic protocols provided herein offer a foundation for generating a diverse library of compounds. The biological data on related scaffolds highlight the potential for potent and selective kinase inhibition. The detailed workflows and signaling pathway diagrams serve as a guide for further investigation into the mechanism of action of these compounds. It is anticipated that these application notes will be a valuable resource for researchers dedicated to the development of next-generation therapeutics.

References

Use of 5-Bromo-1-methyl-2-oxoindoline in the synthesis of spirooxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a bromine atom at the 5-position of the oxindole scaffold, as in 5-Bromo-1-methyl-2-oxoindoline, can further enhance the therapeutic potential of the resulting spirooxindole derivatives. This document provides detailed protocols for the synthesis of spirooxindoles using this compound and its close precursor, 5-bromo-isatin, and summarizes their application as potent enzyme inhibitors in cancer therapy.

Synthesis of Spiro[4H-pyran-3,3'-oxindoles] via a One-Pot Three-Component Reaction

A versatile and efficient method for the synthesis of spiro[4H-pyran-3,3'-oxindoles] involves a one-pot, three-component reaction of an isatin derivative, an activated methylene compound, and a 1,3-dicarbonyl compound. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Experimental Protocol

A mixture of 5-bromo-isatin (1 mmol), malononitrile (1 mmol), and 1,3-cyclohexanedione (1 mmol) is prepared in ethanol.[1] A catalyst, such as nano Ag/kaolin (20 mol%), can be added to improve the reaction yield.[1] The reaction mixture is then stirred at reflux temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. If a solid catalyst is used, it can be removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the desired 2-amino-5'-bromo-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile.

EntryIsatin DerivativeActivated Methylene1,3-DicarbonylCatalystSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-isatinMalononitrile1,3-CyclohexanedioneNano Ag/kaolinEtOHReflux-94
25-Bromo-isatinMalononitrileDimedoneNano Ag/kaolinEtOHReflux-92

Reaction Workflow for Spiro[4H-pyran-3,3'-oxindoles] Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Bromo_Isatin This compound Mixing Mix in Ethanol Bromo_Isatin->Mixing Malononitrile Malononitrile Malononitrile->Mixing Diketone 1,3-Dicarbonyl Compound Diketone->Mixing Reflux Reflux with Catalyst Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration (if applicable) Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Spiro[4H-pyran-3,3'-oxindole] Recrystallization->Product G cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation Bromo_Isatin This compound Reflux Reflux in Methanol Bromo_Isatin->Reflux Amino_Acid Amino Acid Amino_Acid->Reflux Dipolarophile Dipolarophile Dipolarophile->Reflux Cooling Cool to Room Temperature Reflux->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Product Pyrrolidinyl-Spirooxindole Filtration->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/Shc EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Spirooxindole Spirooxindole Inhibitor Spirooxindole->EGFR Inhibits ATP Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-1-methyl-2-oxoindoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a higher yield and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Direct Bromination of 1-methyl-2-oxoindoline

This is a common and direct approach to the target molecule.

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction or formation of side products.

  • Recommended Solutions:

    • Optimize Reaction Temperature: Ensure the reaction is cooled to the recommended temperature (e.g., 263 K or 0-5 °C) before the addition of the brominating agent to minimize side reactions.[1]

    • Slow Addition of Brominating Agent: Add the solution of the brominating agent (e.g., N-Bromosuccinimide - NBS) dropwise to maintain control over the reaction and prevent localized overheating.[1]

    • Check Reagent Quality: Use freshly recrystallized NBS to ensure its reactivity and purity. Impurities in the starting material or brominating agent can lead to lower yields.

    • Extend Reaction Time: While one protocol suggests stirring for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Issue 2: Formation of Multiple Products (Isomers and Di-brominated Species)

  • Potential Cause: Lack of regioselectivity and over-bromination.

  • Recommended Solutions:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) to minimize the formation of di-brominated byproducts.

    • Choice of Solvent: Acetonitrile has been reported to be an effective solvent for this reaction.[1] The choice of solvent can influence the regioselectivity of the bromination.

    • Purification: Utilize column chromatography or recrystallization to separate the desired 5-bromo isomer from other isomers (e.g., 7-bromo) and di-brominated products.

Route 2: N-methylation of 5-Bromo-2-oxoindoline

This two-step approach involves the initial synthesis of 5-Bromo-2-oxoindoline followed by N-methylation.

Issue 1: Incomplete N-methylation

  • Potential Cause: Inefficient methylation agent or reaction conditions.

  • Recommended Solutions:

    • Choice of Methylating Agent: Stronger methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used.

    • Base Selection: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the indole nitrogen.

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used for this type of reaction.

    • Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC.

Issue 2: O-methylation as a Side Reaction

  • Potential Cause: The enolate form of the oxindole can react with the methylating agent.

  • Recommended Solutions:

    • Controlled Conditions: Careful selection of the base and reaction temperature can minimize the formation of the O-methylated byproduct. Using a milder base and lower temperatures may favor N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to synthesize this compound?

A1: The most direct reported method is the electrophilic bromination of 1-methylindolin-2-one using N-Bromosuccinimide (NBS) in acetonitrile at a low temperature.[1]

Q2: How can I purify the crude this compound?

A2: Recrystallization from ethanol is a reported method for purification and has been shown to yield the final product with high purity.[1] Column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexanes) can also be employed to separate isomers and other impurities.

Q3: What are the potential side products in the direct bromination of 1-methyl-2-oxoindoline?

A3: Potential side products include other positional isomers (e.g., 7-bromo-1-methyl-2-oxoindoline) and di-brominated products. The formation of these can be minimized by controlling the reaction temperature and stoichiometry of the brominating agent.

Q4: Can I synthesize 5-Bromo-2-oxoindoline first and then perform N-methylation?

A4: Yes, this is a viable synthetic route. 5-Bromo-2-oxoindoline can be synthesized from 5-bromoisatin. The subsequent N-methylation can be achieved using a methylating agent like methyl iodide in the presence of a base.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Direct Bromination of 1-methyl-2-oxoindoline

Starting MaterialBrominating AgentSolventTemperatureReaction TimeYield (%)Reference
1-methylindolin-2-oneNBSAcetonitrile263 K (-10 °C)24 h76[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from a reported synthesis.[1]

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ice

  • Water

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.

  • Slowly add a solution of NBS (0.60 g) in acetonitrile.

  • Stir the reaction mixture for 24 hours at this temperature.

  • Pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 1-methyl-2-oxoindoline dissolve Dissolve 1-methyl-2-oxoindoline in Acetonitrile start1->dissolve start2 N-Bromosuccinimide (NBS) add_nbs Slowly add NBS solution start2->add_nbs start3 Acetonitrile start3->dissolve cool Cool to 263 K dissolve->cool cool->add_nbs stir Stir for 24 hours add_nbs->stir quench Pour into ice water stir->quench extract Extract with Chloroform quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end_product This compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Extend Reaction Time cause1->solution1b solution2a Slow Reagent Addition cause2->solution2a solution2b Control Stoichiometry cause2->solution2b solution3a Use Pure Reagents cause3->solution3a

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Purification of crude 5-Bromo-1-methyl-2-oxoindoline by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Bromo-1-methyl-2-oxoindoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on documented procedures, two solvent systems have been successfully used for the recrystallization of this compound:

  • Ethanol: This solvent has been reported to give a good yield of the purified product[3].

  • Dichloromethane and Isopropyl Ether: A mixture of these solvents has been used to produce high-quality crystals suitable for X-ray diffraction upon slow evaporation[3].

Q3: What are the potential impurities in crude this compound?

A3: The synthesis of this compound typically involves the bromination of 1-methyl-2-oxoindoline. Potential impurities could include:

  • Unreacted 1-methyl-2-oxoindoline: The starting material for the synthesis.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-1-methyl-2-oxoindoline isomers.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other bromo-isomers might be formed.

  • Residual reagents: Traces of the brominating agent (e.g., N-bromosuccinimide) or other reagents used in the synthesis.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a reported synthesis of this compound, which afforded a 76% yield[3].

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) to dissolve the solid completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Dichloromethane/Isopropyl Ether

This method is suitable for obtaining high-quality crystals, potentially for analytical purposes like X-ray crystallography[3].

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

  • Inducing Crystallization: Slowly add isopropyl ether (a less polar solvent in which the compound is likely less soluble) to the dichloromethane solution until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of dichloromethane to redissolve the precipitate and obtain a clear or slightly hazy solution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvents to evaporate slowly in a fume hood at room temperature over several days.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by decanting the mother liquor or by filtration.

  • Drying: Gently dry the crystals, for instance, by air-drying or under a gentle stream of nitrogen, as they might be sensitive to high vacuum.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try adding a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also promote oiling out.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a solvent mixture with a lower boiling point.
The yield is very low. Too much solvent was used during dissolution or washing.The compound is significantly soluble in the cold solvent.Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold and use it sparingly.- To avoid premature crystallization, ensure the filtration apparatus is pre-heated and use a slight excess of solvent before hot filtration, then concentrate the filtrate before cooling.
The purified crystals are colored. Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield slightly as some product may also be adsorbed.- A second recrystallization may be necessary to remove persistent colored impurities.
The melting point of the purified product is broad or lower than expected. The compound is still impure or contains residual solvent.- Ensure the crystals are thoroughly dried under vacuum.- Perform a second recrystallization, potentially using a different solvent system.- Consider if the initial crude product requires pre-purification by column chromatography to remove significant impurities before recrystallization.

Quantitative Data

Parameter Value Reference
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol [3]
Melting Point Not explicitly reported for this compound. A related compound, 5-Bromo-1-methylindoline-2,3-dione, melts at 173 °C (446 K).[1]
Recrystallization Yield (from Ethanol) 76%[3]
Solubility in Ethanol Soluble when hot, less soluble when cold (qualitative).[3]
Solubility in Dichloromethane Soluble at room temperature (qualitative).[3]
Solubility in Isopropyl Ether Likely less soluble than in dichloromethane (used as an anti-solvent).[3]

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add minimal hot solvent (e.g., Ethanol) crude->add_solvent dissolve Dissolve completely add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities present cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization Issues

G cluster_problems Common Issues cluster_solutions Potential Solutions start Recrystallization Outcome no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_crystals Colored Crystals? start->colored_crystals concentrate Concentrate solution Add seed crystal Scratch flask no_crystals->concentrate reheat_cool Reheat, add more solvent, cool slowly oiling_out->reheat_cool min_solvent Use minimal hot solvent Wash with ice-cold solvent low_yield->min_solvent charcoal Use activated charcoal Perform second recrystallization colored_crystals->charcoal

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References

Common side-products in the synthesis of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-2-oxoindoline.

Troubleshooting Guides & FAQs

This guide is divided into the two primary synthetic routes for this compound:

  • Route A: N-methylation of 5-Bromo-2-oxoindoline

  • Route B: Bromination of 1-Methyl-2-oxoindoline

Route A: N-methylation of 5-Bromo-2-oxoindoline

This synthetic approach involves the deprotonation of the nitrogen in 5-Bromo-2-oxoindoline followed by reaction with a methylating agent.

dot

route_a cluster_main Route A: N-methylation cluster_side_products Potential Side-Products 5-Bromo-2-oxoindoline 5-Bromo-2-oxoindoline product This compound 5-Bromo-2-oxoindoline->product 1. Base 2. Methylating Agent side_product_1 O-methylated product side_product_2 Unreacted Starting Material side_product_3 Di-methylated product (quaternary salt) reagents Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: Synthetic pathway for Route A: N-methylation.

Frequently Asked Questions (FAQs) for Route A

Q1: My reaction is incomplete, and I have a significant amount of unreacted 5-Bromo-2-oxoindoline. What could be the cause?

A1: Incomplete reaction is often due to insufficient deprotonation or an inactive methylating agent.

  • Base Strength: The base used may not be strong enough to fully deprotonate the amide nitrogen. Consider using a stronger base like sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃).

  • Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reagent Quality: Ensure your base and methylating agent are fresh and anhydrous, as moisture can quench the base.

Q2: I've isolated a side-product with the same mass as my desired product. What could it be?

A2: A common isomer formed during this reaction is the O-methylated product, 5-Bromo-2-methoxy-1H-indole. This occurs because the enolate intermediate has two nucleophilic sites (N and O). The ratio of N- to O-methylation can be influenced by the solvent, counter-ion, and temperature.

Q3: How can I favor N-methylation over O-methylation?

A3: To favor N-methylation:

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO.

  • Counter-ion: A sodium counter-ion (from NaH) generally favors N-alkylation more than a potassium counter-ion.

  • Temperature: Lower reaction temperatures can sometimes increase the selectivity for N-methylation.

Q4: I see a more polar spot on my TLC that is not the starting material. What might this be?

A4: If a strong methylating agent and forcing conditions are used, you might be forming a small amount of the di-methylated quaternary ammonium salt. This is generally a minor byproduct.

Troubleshooting Summary for Route A
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient base strength or quantity.Use a stronger base (e.g., NaH) and ensure at least one equivalent is used.
Poor quality of reagents (base or methylating agent).Use freshly opened or properly stored anhydrous reagents.
Insufficient reaction time or temperature.Monitor the reaction by TLC and consider gentle heating if necessary.
Formation of O-methylated Isomer Reaction conditions favor O-alkylation.Use a polar aprotic solvent (DMF, DMSO). Consider a sodium counter-ion and lower reaction temperatures.
Formation of a Polar Byproduct Over-methylation.Use only a slight excess of the methylating agent (1.05-1.1 equivalents).

Route B: Bromination of 1-Methyl-2-oxoindoline

This route involves the electrophilic aromatic substitution of 1-Methyl-2-oxoindoline with a brominating agent.

dot

route_b cluster_main Route B: Bromination cluster_side_products Potential Side-Products 1-Methyl-2-oxoindoline 1-Methyl-2-oxoindoline product This compound 1-Methyl-2-oxoindoline->product Brominating Agent side_product_1 Di-brominated products (e.g., 5,7-dibromo) side_product_2 Other isomeric mono-brominated products (e.g., 7-bromo) side_product_3 Unreacted Starting Material reagents Brominating Agent (e.g., Br2, NBS) Solvent (e.g., Acetic Acid, CH3CN)

Caption: Synthetic pathway for Route B: Bromination.

Frequently Asked Questions (FAQs) for Route B

Q1: My final product is a mixture of mono-brominated isomers. How can I improve the regioselectivity for the 5-position?

A1: The oxoindoline ring is activated towards electrophilic substitution, and the directing effects can lead to a mixture of isomers. To improve selectivity for the 5-position:

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase selectivity.[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[2]

  • Solvent: The choice of solvent can influence the regioselectivity. Acetonitrile or acetic acid are commonly used.[2]

Q2: I have isolated products with a higher mass, suggesting over-bromination. How can I prevent this?

A2: The formation of di- and poly-brominated species occurs when an excess of the brominating agent is used or under harsh reaction conditions.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.

  • Slow Addition: Add the brominating agent dropwise to the solution of 1-Methyl-2-oxoindoline to avoid localized high concentrations.[1]

Q3: The reaction is sluggish and incomplete. What can I do?

A3: While low temperatures favor selectivity, they can also slow down the reaction.

  • Catalyst: A catalytic amount of a Lewis acid might be necessary with less reactive brominating agents, but this can also decrease selectivity.

  • Reaction Time: Allow the reaction to stir for a longer period at a low temperature. Monitor by TLC. If the reaction is still incomplete, consider slowly warming it to room temperature.

Troubleshooting Summary for Route B
IssuePotential CauseRecommended Solution
Mixture of Mono-brominated Isomers Lack of regioselectivity.Perform the reaction at low temperatures (0-5 °C). Consider using NBS as the brominating agent.[2]
Formation of Di-brominated Products Excess brominating agent.Use a strict 1:1 stoichiometry of the brominating agent to the substrate.
High reaction temperature.Maintain a low reaction temperature during the addition and stirring.
Incomplete Reaction Insufficient reactivity.Increase the reaction time. If necessary, allow the reaction to slowly warm to room temperature while monitoring by TLC.

General Troubleshooting Workflow

dot

troubleshooting_workflow start Problem with Synthesis identify_issue Identify Issue: - Low Yield - Multiple Products - Incomplete Reaction start->identify_issue analyze_data Analyze Data: - TLC - NMR - Mass Spec identify_issue->analyze_data route_a Route A Issue? analyze_data->route_a route_b Route B Issue? route_a->route_b No incomplete_a Incomplete Reaction? route_a->incomplete_a Yes incomplete_b Incomplete Reaction? route_b->incomplete_b Yes isomers_a Isomeric Products? incomplete_a->isomers_a No solution_base Optimize Base/Solvent incomplete_a->solution_base Yes solution_temp_a Adjust Temperature/Time isomers_a->solution_temp_a Yes isomers_b Isomeric/Over-brominated? incomplete_b->isomers_b No solution_temp_b Lower Temperature incomplete_b->solution_temp_b Yes solution_stoichiometry Control Stoichiometry isomers_b->solution_stoichiometry Yes solution_base->solution_temp_a solution_reagents_a Check Reagent Quality solution_temp_a->solution_reagents_a purify Purify Product: - Recrystallization - Column Chromatography solution_reagents_a->purify solution_temp_b->purify solution_reagents_b Use Milder Brominating Agent solution_stoichiometry->solution_reagents_b solution_reagents_b->solution_temp_b

Caption: General troubleshooting workflow for synthesis.

Experimental Protocols

Protocol for Route A: N-methylation of 5-Bromo-2-oxoindoline
  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-Bromo-2-oxoindoline (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Route B: Bromination of 1-Methyl-2-oxoindoline
  • Dissolve 1-Methyl-2-oxoindoline (1.0 eq) in acetonitrile.[2]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of N-Bromosuccinimide (1.0 eq) in acetonitrile dropwise over 30 minutes, maintaining the internal temperature below 5 °C.[2]

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.[2]

  • After completion, pour the mixture into ice water and stir for 1 hour.[2]

  • Extract the product with chloroform or ethyl acetate (3x).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[2]

  • Purify the crude product by recrystallization from ethanol to afford the title compound.[2]

References

Optimizing reaction conditions for the N-methylation of 5-bromo-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of 5-bromo-2-oxoindoline.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of 5-bromo-2-oxoindoline?

A1: The N-methylation of 5-bromo-2-oxoindoline typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H of the oxindole ring, forming a resonance-stabilized anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide), displacing a leaving group (e.g., iodide) to form the N-methylated product, 5-bromo-1-methyl-2-oxoindoline.

Q2: Which methylating agents are commonly used for this type of reaction?

A2: Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS).[1][2][3] Methyl iodide is often used with a mild base like potassium carbonate in a polar aprotic solvent.[4][5][6] Dimethyl sulfate is a more reactive and toxic reagent but can be effective, often used with a base in an appropriate solvent.[1][2][3][7][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. The starting material, 5-bromo-2-oxoindoline, is more polar than the N-methylated product. Therefore, the product will have a higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the recommended purification techniques for this compound?

A4: The crude product can be purified by recrystallization, typically from ethanol, to afford the final product.[9] Alternatively, if significant impurities are present, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is an effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or No Reaction 1. Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the oxindole nitrogen. 2. Low reaction temperature: The reaction may be too slow at room temperature. 3. Inactive methylating agent: Methyl iodide can degrade over time, especially when exposed to light. 4. Poor solvent choice: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate.1. Use a stronger base: Consider using sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Ensure anhydrous conditions are maintained. 2. Increase the reaction temperature: Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor by TLC. 3. Use fresh methylating agent: Ensure your methyl iodide or dimethyl sulfate is fresh and has been stored correctly. 4. Change the solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction.
Formation of Side Products 1. O-methylation: Although less likely with an amide, under certain conditions, methylation could occur on the oxygen atom of the carbonyl group. 2. Reaction with solvent: Some solvents may react with the reagents under the reaction conditions.1. Use milder reaction conditions: Employ a less reactive methylating agent or a milder base. Running the reaction at a lower temperature can also improve selectivity. 2. Choose an inert solvent: Ensure the chosen solvent is stable under the reaction conditions.
Difficult Product Isolation/Purification 1. Product is an oil: The crude product may not crystallize easily if impurities are present. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Attempt trituration: Try triturating the oily residue with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 5-Bromo-1-methylindolin-2-one via Bromination

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
1-Methylindolin-2-oneN-Bromosuccinimide (NBS)Acetonitrile263 K (-10 °C) to RT24 h76[9]

Table 2: General Reaction Conditions for N-Methylation of Indole Derivatives

Starting Material Methylating Agent Base Solvent Temperature Time Yield (%) Reference
5-BromoindoleDimethyl carbonateK₂CO₃DMFReflux (~130 °C)3.5 hNot specified[10]
1,5-DihydroxynaphthaleneMethyl iodideK₂CO₃AcetoneRefluxNot specifiedNot specified[6]
2,5-DihydroxybenzaldehydeMethyl iodideK₂CO₃Acetone/DMFRT to RefluxOvernight56[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-methylindolin-2-one (via Bromination) [9]

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 mL).

  • Cool the mixture to 263 K (-10 °C).

  • Slowly add a solution of N-bromosuccinimide (NBS, 0.60 g) in acetonitrile.

  • Allow the reaction to stir for 24 hours at room temperature.

  • Pour the reaction mixture into ice water and stir for an additional hour.

  • Extract the aqueous mixture with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 5-bromo-1-methylindolin-2-one (0.58 g, 76% yield).

Protocol 2: General Procedure for N-Methylation of 5-Bromo-2-oxoindoline (Based on related literature)

  • In a round-bottom flask, dissolve 5-bromo-2-oxoindoline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents).

  • To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-70 °C) while monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

N_Methylation_Pathway General Reaction Pathway for N-Methylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-Bromo-2-oxoindoline 5-Bromo-2-oxoindoline Anion Oxindole Anion 5-Bromo-2-oxoindoline->Anion + Base - H-Base+ Base Base Methylating_Agent Methylating Agent (e.g., CH3I) Product This compound Anion->Product + Methylating Agent Byproduct Byproduct (e.g., KI, H-Base+)

Caption: General reaction pathway for the N-methylation of 5-bromo-2-oxoindoline.

Experimental_Workflow Experimental Workflow for N-Methylation Start Start Dissolve Dissolve 5-bromo-2-oxoindoline in solvent Start->Dissolve Add_Base Add Base (e.g., K2CO3) Dissolve->Add_Base Add_Me_Agent Add Methylating Agent (e.g., CH3I) Add_Base->Add_Me_Agent Reaction Stir and/or Heat (Monitor by TLC) Add_Me_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the N-methylation of 5-bromo-2-oxoindoline.

Troubleshooting_Guide Troubleshooting Decision Tree Start Problem with N-methylation Check_Reaction Is the reaction incomplete? Start->Check_Reaction Yes_Incomplete Yes Check_Reaction->Yes_Incomplete Yes No_Incomplete No Check_Reaction->No_Incomplete No Increase_Temp Increase Temperature or Reaction Time Yes_Incomplete->Increase_Temp Stronger_Base Use Stronger Base (e.g., NaH) Yes_Incomplete->Stronger_Base Fresh_Reagents Use Fresh Methylating Agent Yes_Incomplete->Fresh_Reagents Check_Side_Products Are there significant side products? No_Incomplete->Check_Side_Products Yes_Side Yes Check_Side_Products->Yes_Side Yes No_Side No Check_Side_Products->No_Side No Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Base) Yes_Side->Milder_Conditions Change_Solvent Change Solvent Yes_Side->Change_Solvent Purification_Issue Difficulty with purification? No_Side->Purification_Issue Optimize_Chroma Optimize Chromatography Solvent System Purification_Issue->Optimize_Chroma Yes Triturate Attempt Trituration Purification_Issue->Triturate Yes

Caption: A troubleshooting decision tree for the N-methylation of 5-bromo-2-oxoindoline.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-Bromo-1-methyl-2-oxoindoline. The content is structured to address specific experimental challenges in a clear, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction resulted in a low yield or failed completely. What are the common causes and solutions?

Low yield is a frequent issue that can stem from several factors depending on your synthetic route. The two primary routes to this compound are:

  • Route A: Bromination of 1-methyl-2-oxoindoline.

  • Route B: N-methylation of 5-bromoisatin.

Troubleshooting for Route A: Bromination of 1-Methyl-2-oxoindoline

  • Purity and Activity of Brominating Agent: The success of the reaction heavily relies on the quality of the brominating agent, such as N-Bromosuccinimide (NBS).

    • Solution: Use a fresh bottle of NBS. It is recommended to recrystallize NBS if its purity is questionable.[1]

  • Reaction Temperature: Temperature control is critical to prevent side reactions.

    • Solution: The addition of the brominating agent should be performed at a reduced temperature (e.g., cooling to 263 K or 0-5°C) to improve selectivity and minimize the formation of poly-brominated byproducts.[2][3]

  • Stoichiometry: Using an incorrect molar ratio of the brominating agent can lead to incomplete reaction or over-bromination.

    • Solution: Carefully control the stoichiometry, using no more than a slight excess of the brominating agent.[1][2]

Troubleshooting for Route B: N-methylation of 5-Bromoisatin

  • Incomplete Deprotonation: The acidity of the N-H bond in the isatin ring requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion.

    • Solution: Use a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[4] For isatins with electron-withdrawing groups like bromine, a stronger base like NaH may be necessary to improve yield.[4]

  • Inactive Methylating Agent: Reagents like methyl iodide are light-sensitive and can degrade over time.[4]

    • Solution: Use a fresh bottle of the methylating agent and ensure it has been stored correctly, protected from light.[4]

  • Reaction Temperature: The reaction rate may be slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the rate of reaction. However, avoid excessive heat which may promote side reactions.[4]

Q2: My crude product shows multiple spots on TLC. What are these impurities and how can I avoid them?

The presence of multiple spots indicates side reactions or unreacted starting materials.

  • For Route A (Bromination): The most common side products are di- or poly-brominated species. This occurs when the reaction is not selective enough for mono-bromination.

    • Mitigation: Add the brominating agent (e.g., NBS or Br₂) slowly and in a dropwise manner with vigorous stirring at low temperatures (0-5°C).[2] This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.

  • For Route B (N-methylation): The isatin anion can act as an ambident nucleophile, leading to O-methylation as a side reaction, which forms the 2-methoxy-indol-3-one isomer.[4]

    • Mitigation: The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Using polar aprotic solvents like DMF generally favors N-alkylation.

Q3: The final product is an oily or gummy substance that will not crystallize. What is the cause and how can I purify it?

An oily product can be frustrating but is often solvable.

  • Residual Solvent: High-boiling point solvents such as DMF, commonly used in N-methylation reactions, are difficult to remove completely and can result in an oily product.[4]

    • Solution: Perform an azeotropic removal by adding a solvent like toluene to the crude product and evaporating it under reduced pressure. This can be repeated several times to effectively remove residual DMF.

  • Inherent Product Characteristics: The product itself may have a low melting point and exist as an oil at room temperature.[4]

    • Solution: Confirm the purity of the oil using NMR or GC-MS. If the product is sufficiently pure, it may be used in the next step without crystallization. If purification is necessary, column chromatography is the recommended method.

  • Impurities Inhibiting Crystallization: The presence of side products or unreacted starting materials can prevent the main product from crystallizing.

    • Solution: Purify the crude product using column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis. Recrystallization from a suitable solvent, such as ethanol, can be attempted after chromatographic purification.[3]

Data Presentation

The following table summarizes a reported successful synthesis of this compound via the bromination of 1-methylindolin-2-one.

ParameterValue/ConditionReference
Starting Material 1-Methylindolin-2-one[3]
Reagent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile[3]
Temperature Cooled to 263 K (-10°C)[3]
Reaction Time 24 hours[3]
Workup Poured into ice water, extracted with chloroform[3]
Purification Recrystallization from ethanol[3]
Reported Yield 76%[3]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 1-Methyl-2-oxoindoline

This protocol is adapted from a literature procedure.[3]

  • Dissolution: Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml) in a round-bottom flask.

  • Cooling: Cool the mixture to 263 K (-10°C) using an appropriate cooling bath (e.g., ice-salt).

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile to the cooled mixture with stirring.

  • Reaction: Continue stirring the reaction mixture for 24 hours at the same temperature.

  • Quenching: After 24 hours, pour the reaction mixture into ice water and continue to stir for 1 hour.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization from ethanol to afford 5-bromo-1-methylindolin-2-one as a solid (yield reported as 0.58 g, 76%).[3]

Protocol 2: General Procedure for N-methylation of 5-Bromoisatin

This is a general protocol based on common methods for N-alkylation of isatins.[4]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisatin (1 equivalent).

  • Solvent and Base: Add anhydrous DMF and a suitable base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.1 equivalents).

  • Methylation: Stir the suspension for 15-30 minutes. Then, add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Unsatisfactory Synthesis Result (Low Yield / Impure Product) analysis Analyze Crude Product (TLC, NMR) start->analysis unreacted_sm High Amount of Unreacted Starting Material analysis->unreacted_sm  Predominantly  Starting Material side_products Significant Side Products Present analysis->side_products  Multiple Spots purification Purification Issues analysis->purification Product Looks Impure check_bromination Route A: Bromination Issues unreacted_sm->check_bromination Route A check_methylation Route B: N-Methylation Issues unreacted_sm->check_methylation Route B stoich_br Check Stoichiometry - Slow, dropwise addition? side_products->stoich_br Over-bromination? base_me Check Base & Solvent - Base strong enough (e.g., NaH)? - Solvent anhydrous? side_products->base_me O-methylation? reagent_br Check Brominating Agent (NBS/Br2) - Fresh? Recrystallized? check_bromination->reagent_br temp_br Verify Reaction Temp - Was it kept low (0-5°C)? check_bromination->temp_br check_methylation->base_me reagent_me Check Methylating Agent - Fresh? Stored properly? check_methylation->reagent_me temp_me Optimize Temperature - Gentle heating required? check_methylation->temp_me oily_product Oily/Gummy Product? purification->oily_product remove_solvent Azeotropic Removal of High-Boiling Solvent (DMF) oily_product->remove_solvent Yes chromatography Purify via Column Chromatography oily_product->chromatography No, but impure remove_solvent->chromatography

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 5-Bromo-1-methyl-2-oxoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted Starting Material: 1-Methylindolin-2-one may be present if the bromination reaction does not go to completion.

  • Over-brominated Products: The formation of di- or poly-brominated indolinone derivatives can occur, especially with an excess of the brominating agent or harsh reaction conditions.[1]

  • Oxidation Products: The indolinone ring can be susceptible to oxidation, leading to colored impurities.[2]

  • Residual Solvents: Solvents used in the synthesis and workup may be retained in the crude product.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. For closely related bromo-indole compounds, steam distillation has also been reported as a highly effective method for removing colored impurities.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample and determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

Troubleshooting Guides

Recrystallization Issues

Issue 1: The product does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is not optimal.

  • Troubleshooting:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound if available.

    • Slowly evaporate some of the solvent to increase the concentration of the product.

    • If the above fails, consider adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then gently warm to redissolve and cool again.

Issue 2: The recrystallized product is still colored (e.g., yellowish or brownish).

  • Possible Cause: The colored impurities have a similar solubility profile to the product, or oxidation occurred during the process.

  • Troubleshooting:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[2]

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

    • Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) can be effective.

Issue 3: Low recovery of the product after recrystallization.

  • Possible Cause: Too much solvent was used, or the product is significantly soluble in the cold solvent.

  • Troubleshooting:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the mother liquor (the remaining solution after filtration) and perform a second recrystallization to recover more product.[2]

Column Chromatography Issues

Issue 4: Poor separation of the product from impurities on a silica gel column.

  • Possible Cause: The chosen eluent (solvent system) is not optimal.

  • Troubleshooting:

    • TLC Optimization: Use thin-layer chromatography (TLC) to determine the best solvent system. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio of the solvents to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute non-polar impurities and then the product, leaving more polar impurities on the column.

Issue 5: The product is eluting with impurities.

  • Possible Cause: The column may be overloaded, or the separation capability of the chosen system is insufficient.

  • Troubleshooting:

    • Reduce Sample Load: Use a smaller amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

    • Change Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina, or use a reversed-phase column with a polar mobile phase.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, and can yield very pure crystalline product.Can lead to significant product loss in the mother liquor; not suitable for all compounds (e.g., oils).
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.Highly versatile, can separate complex mixtures, and adaptable to various scales.More time-consuming and requires larger volumes of solvent than recrystallization; potential for product decomposition on the stationary phase.
Steam Distillation Separation of volatile compounds that are immiscible with water by passing steam through the mixture.Effective for removing non-volatile and colored impurities from thermally stable, water-immiscible compounds.Only applicable to volatile compounds; requires specialized glassware.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a known literature procedure.[5]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound (General Procedure)

Note: This is a general protocol and should be optimized for your specific impurity profile using TLC.

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Assessment Decision Is Purity Sufficient? Purity_Assessment->Decision Recrystallization Recrystallization Recrystallization->Purity_Assessment Column_Chromatography Column Chromatography Column_Chromatography->Purity_Assessment Pure_Product Pure Product Decision->Recrystallization No Decision->Column_Chromatography No Decision->Pure_Product Yes

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue Issue1 No Crystals Form Start->Issue1 Issue2 Colored Product Start->Issue2 Issue3 Low Recovery Start->Issue3 Sol1a Scratch Flask / Add Seed Crystal Issue1->Sol1a Sol1b Concentrate Solution Issue1->Sol1b Sol1c Add Anti-Solvent Issue1->Sol1c Sol2a Use Activated Carbon Issue2->Sol2a Sol2b Use Inert Atmosphere Issue2->Sol2b Sol3a Use Minimal Hot Solvent Issue3->Sol3a Sol3b Ensure Thorough Cooling Issue3->Sol3b Sol3c Recrystallize from Mother Liquor Issue3->Sol3c

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: 5-Bromo-1-methyl-2-oxoindoline and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-1-methyl-2-oxoindoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound and its derivatives are degradation due to photodegradation, oxidation, and hydrolysis under acidic or basic conditions. The presence of the bromine atom on the aromatic ring can increase its sensitivity to light, and the oxindole core can be susceptible to oxidative and hydrolytic cleavage.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: As a solid, the compound should be stored in a tightly sealed container at -20°C and protected from light.[1] Before opening, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO). These solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Use of amber or foil-wrapped vials is highly recommended to protect against photodegradation.[1]

Q4: Can I store aqueous dilutions of the compound?

A4: It is highly recommended to prepare aqueous dilutions fresh for each experiment. If short-term storage is unavoidable, they should be kept at 2-8°C and protected from light for no longer than 24 hours.[1]

Q5: My compound is precipitating out of solution upon dilution into my aqueous assay buffer. What should I do?

A5: This indicates that the final concentration of your compound exceeds its aqueous solubility. You can try a few troubleshooting steps:

  • Lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system).

  • If short-term storage of the diluted solution is necessary, consider storing it at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Activity in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. Minimize the incubation time of the compound in the assay medium. Prepare fresh dilutions immediately before adding them to the assay.[1]
Photodegradation during the experiment. Conduct experimental manipulations under low-light conditions. Use amber-colored plates or cover plates with foil.
Oxidation of the compound. Degas aqueous buffers before use. Consider the addition of antioxidants if compatible with the assay.
Adsorption to plasticware. Use low-adhesion plasticware or silanized glassware.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
Potential Cause Troubleshooting Steps
Degradation during sample preparation or analysis. Ensure the mobile phase is compatible with the compound's stability (e.g., neutral pH). Avoid excessive heating of the sample.
On-column degradation. Use a different stationary phase or modify the mobile phase composition.
Formation of degradation products during storage. Re-analyze a freshly prepared solution from a solid sample stored under recommended conditions.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative data from a hypothetical forced degradation study on a derivative of this compound. These tables are intended to serve as a template for what researchers might expect to find when conducting their own stability studies. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4][5][6]

Table 1: Forced Degradation under Hydrolytic Conditions

Condition Time (hours) % Degradation Major Degradation Products Identified (Hypothetical)
0.1 M HCl at 60°C2415.2%Debrominated oxindole, Ring-opened products
0.1 M NaOH at 60°C2425.8%Ring-opened products, Oxidized species
Water at 60°C245.1%Trace debromination

Table 2: Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

Condition Time % Degradation Major Degradation Products Identified (Hypothetical)
3% H₂O₂ at RT24 hours30.5%N-oxide derivatives, Hydroxylated species
Solid at 80°C48 hours8.9%Dimerization products, Minor decomposition
Photostability Chamber (ICH Q1B)8 hours45.2%Debrominated species, Photodimers

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound derivatives.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer for neutralization

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at specified time points, neutralize with a suitable base, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw aliquots, neutralize with a suitable acid, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for up to 24 hours. Withdraw aliquots and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for up to 48 hours. At specified time points, dissolve a sample of the solid and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC. A dark control should be run in parallel.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a general reversed-phase HPLC method for monitoring the degradation of this compound derivatives.

Instrumentation:

  • HPLC with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize to achieve separation of the parent compound from its degradation products.

Detection:

  • Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

Visualizations

Troubleshooting Workflow for Compound Stability

G start Inconsistent Experimental Results check_storage Verify Compound Storage Conditions (-20°C, protected from light) start->check_storage check_solution Assess Stock and Working Solution Stability (Freshly prepared? Protected from light?) check_storage->check_solution run_qc Perform Quality Control Analysis (e.g., HPLC, LC-MS) check_solution->run_qc pure Compound is Pure run_qc->pure degraded Degradation Products Detected run_qc->degraded investigate_assay Investigate Assay Conditions (Buffer pH, incubation time, light exposure) pure->investigate_assay resynthesize Consider Resynthesis or Repurification degraded->resynthesize optimize_protocol Optimize Experimental Protocol (Minimize light/heat, use fresh solutions) investigate_assay->optimize_protocol

Caption: A logical workflow for troubleshooting stability issues.

Generalized Experimental Workflow for a Kinase Inhibitor Screening Assay

G start Synthesize this compound Derivative purify Purify and Characterize Compound (HPLC, NMR, MS) start->purify prepare_stock Prepare Concentrated Stock Solution in DMSO purify->prepare_stock store Store Aliquots at -20°C, Protected from Light prepare_stock->store prepare_assay Prepare Fresh Serial Dilutions in Assay Buffer store->prepare_assay kinase_assay Perform Kinase Activity Assay (e.g., with target kinase, ATP, substrate) prepare_assay->kinase_assay detect Detect Kinase Activity (e.g., luminescence, fluorescence) kinase_assay->detect analyze Analyze Data and Determine IC50 detect->analyze

Caption: A typical workflow for using a derivative in a kinase assay.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-1-methyl-2-oxoindoline. The information is designed to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: There are two primary synthetic strategies for the preparation of this compound:

  • Route A: Direct Bromination. This is a direct approach that involves the bromination of 1-methylindolin-2-one. A common reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1]

  • Route B: Multi-step Synthesis from Indole. This route begins with indole, which undergoes a series of reactions including sulfonation, acetylation, bromination, and finally N-methylation and oxidation to yield the desired product.[2]

Q2: What are the critical parameters to control during the bromination step in Route A?

A2: When performing the direct bromination of 1-methylindolin-2-one, temperature control is crucial. The reaction is typically carried out at a reduced temperature (e.g., 263 K or -10°C) to minimize the formation of di-brominated and other side products.[1] The slow addition of the brominating agent is also recommended to maintain control over the reaction exotherm.

Q3: How can I purify the crude this compound?

A3: The most common methods for purifying the final product are recrystallization and column chromatography. For recrystallization, ethanol is a frequently used solvent.[1] For column chromatography, a silica gel stationary phase with a mobile phase such as a mixture of hexane and ethyl acetate is often effective.[3]

Q4: What are some of the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting material (1-methylindolin-2-one), di-brominated byproducts, and regioisomers depending on the synthetic route. In indole-based syntheses, colored impurities can arise from oxidation or polymerization of the indole ring.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination (Route A)
Possible Cause Suggested Solution
Reaction temperature too high Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the brominating agent. Use a cooling bath and monitor the internal temperature closely.
Incorrect stoichiometry of brominating agent Carefully calculate and weigh the amount of N-Bromosuccinimide (NBS). Using a slight excess may be necessary, but a large excess can lead to over-bromination.
Decomposition of NBS Use freshly opened or properly stored NBS. NBS can decompose over time, leading to lower reactivity.
Inefficient quenching After the reaction is complete, pour the mixture into ice water to quench any remaining reactive bromine species and precipitate the product.[1]
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Over-bromination This is often due to elevated temperatures or an excess of the brominating agent. Ensure slow, controlled addition of the brominating agent at a low temperature.
Side reactions on the indole ring In multi-step syntheses starting from indole, protecting the indole nitrogen (e.g., as an acetyl group) can prevent unwanted side reactions before the bromination step.[4]
Non-selective bromination The choice of brominating agent and solvent can influence regioselectivity. For direct bromination of 1-methylindolin-2-one, NBS in acetonitrile is a reported selective method.[1]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Persistent colored impurities Consider treating the crude product with activated carbon during recrystallization to remove colored impurities. Performing the purification steps under an inert atmosphere can also prevent oxidation.
Co-crystallization of impurities If recrystallization is ineffective, column chromatography is a more robust method for separating closely related impurities. A gradient elution may be necessary to achieve good separation.
Product oiling out during recrystallization Ensure the correct solvent or solvent mixture is used. The product should be fully dissolved at the solvent's boiling point and crystallize upon slow cooling. If it oils out, try a different solvent system or add a co-solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice water

Procedure:

  • Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

  • Cool the mixture to 263 K (-10°C) using an appropriate cooling bath.

  • Slowly add a solution of NBS (0.60 g) in acetonitrile to the cooled mixture.

  • Stir the reaction mixture for 24 hours at the same temperature.

  • After 24 hours, pour the reaction mixture into ice water and continue stirring for 1 hour.

  • Extract the aqueous solution with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound.[1]

Quantitative Data Summary:

Starting MaterialReagentSolventTemperatureTimeProduct YieldReference
1-Methylindolin-2-one (0.50 g)NBS (0.60 g)Acetonitrile (10 ml)263 K24 h0.58 g (76%)[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Multi-step Synthesis start_A 1-Methylindolin-2-one step_A1 Bromination with NBS in Acetonitrile at -10°C start_A->step_A1 product This compound step_A1->product start_B Indole step_B1 Sulfonation start_B->step_B1 step_B2 Acetylation step_B1->step_B2 step_B3 Bromination step_B2->step_B3 step_B4 Deprotection & N-methylation/Oxidation step_B3->step_B4 step_B4->product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield issue Low Yield of Product cause1 High Reaction Temperature? issue->cause1 solution1 Maintain Temperature at -10°C cause1->solution1 Yes cause2 Incorrect Stoichiometry? cause1->cause2 No solution2 Verify Reagent Amounts cause2->solution2 Yes cause3 Reagent Decomposition? cause2->cause3 No solution3 Use Fresh Reagents cause3->solution3 Yes

Caption: Troubleshooting flowchart for low product yield.

References

Preventing over-bromination in oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxindole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent over-bromination during the synthesis of oxindoles.

Troubleshooting Guide: Over-bromination of Oxindoles

Q1: My reaction is producing significant amounts of di-brominated oxindole. What are the most likely causes?

Several factors can contribute to the formation of di-brominated and other poly-brominated oxindoles. The most common culprits include:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is a frequent cause of over-bromination.

  • High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to a loss of selectivity, favoring multiple brominations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can result in the slow formation of poly-brominated species.

  • Choice of Brominating Agent: Some brominating agents are more reactive than others. For instance, molecular bromine (Br₂) is highly reactive and can be difficult to control, often leading to over-bromination.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent and the oxindole substrate.

Q2: How can I improve the selectivity for mono-bromination?

To enhance the yield of the desired mono-brominated product, consider the following adjustments to your protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-bromination, though this may result in some unreacted starting material.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction and improve selectivity.

  • Choice of a Milder Brominating Agent: Employ a less reactive brominating agent. N-Bromosuccinimide (NBS) is a widely used alternative to Br₂ that often provides better control and higher yields of mono-brominated products. Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.

  • Slow Addition of Reagents: Add the brominating agent slowly and in a controlled manner to the solution of oxindole. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring multiple brominations.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed and before significant di-bromination occurs.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the selective mono-bromination of oxindole?

For the selective mono-bromination of oxindoles, N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂). NBS is a solid, making it easier to handle, and its reactivity is more moderate, which allows for better control over the reaction and minimizes the formation of poly-brominated byproducts.

Q2: At which position does bromination of the oxindole ring typically occur?

Electrophilic aromatic substitution on the oxindole ring is directed by the electron-donating nature of the nitrogen atom. Bromination typically occurs at the C5 position, which is para to the nitrogen. If the C5 position is blocked, bromination may occur at the C7 position.

Q3: Can I use a catalyst for this reaction?

While some electrophilic brominations benefit from a Lewis acid catalyst, for an activated system like oxindole, a catalyst is often unnecessary and can even promote over-bromination. The reaction with agents like NBS usually proceeds efficiently without a catalyst.

Quantitative Data Summary

The following table summarizes the typical yields for the mono-bromination of oxindole using different brominating agents.

Brominating AgentSolventTemperature (°C)Yield of 5-bromooxindole (%)Reference
N-Bromosuccinimide (NBS)AcetonitrileRoom Temperature~90%
Bromine (Br₂)Acetic AcidRoom Temperature~75% (with di-bromo impurity)

Experimental Protocols

Protocol 1: Mono-bromination of Oxindole using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the selective mono-bromination of oxindole at the C5 position using NBS.

Materials:

  • Oxindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath (optional, for temperature control)

Procedure:

  • Dissolve oxindole (1 equivalent) in acetonitrile in a round-bottom flask with stirring.

  • Cool the solution to 0 °C using an ice bath if necessary to control the reaction exotherm.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in small portions over 15-20 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-bromooxindole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Oxindole in Acetonitrile prep2 Cool to 0 °C (Optional) prep1->prep2 react1 Slowly Add NBS (1.05 eq) prep2->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Na2S2O3 react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify (Chromatography/Recrystallization) workup3->purify

Caption: Workflow for the mono-bromination of oxindole using NBS.

logical_relationship cluster_causes Potential Causes cluster_solutions Corrective Actions issue Over-bromination Observed (Di- and Poly-brominated Products) cause1 Excess Brominating Agent issue->cause1 cause2 High Reaction Temperature issue->cause2 cause3 High Reagent Reactivity (e.g., Br2) issue->cause3 cause4 Prolonged Reaction Time issue->cause4 sol1 Control Stoichiometry (≤1 eq) cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Use Milder Reagent (e.g., NBS) cause3->sol3 sol4 Monitor Reaction Closely (TLC) cause4->sol4

Caption: Troubleshooting logic for addressing over-bromination.

Characterization of unexpected byproducts in 5-Bromo-1-methyl-2-oxoindoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-1-methyl-2-oxoindoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and characterize unexpected byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During the synthesis of this compound via bromination of 1-methyl-2-oxoindoline, my reaction yields are low and TLC analysis shows multiple spots. What could be the cause?

A1: A common issue in the bromination of activated aromatic rings like the 1-methyl-2-oxoindoline system is over-bromination. The electron-donating nature of the amide group activates the benzene ring, potentially leading to the formation of di-brominated or even tri-brominated byproducts.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). Use of a slight excess (1.05-1.1 equivalents) is common, but a larger excess can promote over-bromination.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to increase selectivity and reduce the rate of side reactions.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the reagent at any given time.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Potential Byproducts of Over-bromination:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential TLC Rf (relative to product)
5,7-Dibromo-1-methyl-2-oxoindolineC9H7Br2NO304.97Higher
3,5-Dibromo-1-methyl-2-oxoindolineC9H7Br2NO304.97Varies based on polarity
3,5,7-Tribromo-1-methyl-2-oxoindolineC9H6Br3NO383.87Higher

Q2: I am observing degradation of my this compound product during workup or storage. What are the likely causes and how can I prevent this?

A2: Indole-based compounds, including this compound, can be sensitive to environmental factors, leading to degradation. The primary concerns are sensitivity to light, pH, and oxidation.[1]

Troubleshooting Steps:

  • Light Protection: Brominated aromatic compounds can be light-sensitive.[1] Protect the reaction and the final product from light by using amber glassware or by wrapping the flasks in aluminum foil.

  • pH Control: Avoid strongly acidic or basic conditions during aqueous workup. Indole derivatives can be unstable at pH extremes.[1] Maintain a neutral pH range (6-8) during extractions if possible.

  • Inert Atmosphere: The indole ring can be susceptible to oxidation. While often stable in air, for long-term storage or sensitive downstream reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: For long-term storage, keep the solid compound in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light.[1]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) using this compound is not proceeding as expected. What are potential issues?

A3: While aryl bromides are common substrates for cross-coupling reactions, their reactivity can be influenced by the substrate's electronic and steric properties. In some cases, related brominated indole scaffolds have shown poor reactivity in these reactions.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. Try screening a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) and catalysts (e.g., Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2).

  • Base and Solvent Optimization: The reaction outcome is highly dependent on the base (e.g., K2CO3, Cs2CO3, K3PO4) and solvent (e.g., dioxane, toluene, DMF) used. A systematic optimization of these parameters may be necessary.

  • Consider an Iodo-Analog: In cases where the bromo-substrate is unreactive, converting it to the corresponding 5-iodo-1-methyl-2-oxoindoline can significantly improve reactivity in cross-coupling reactions.[2]

  • Dehalogenation Byproduct: A potential side reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding 1-methyl-2-oxoindoline. This can be promoted by certain catalysts and reaction conditions. Monitor for this byproduct by LC-MS.

Potential Byproducts in Cross-Coupling Reactions:

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification Method
1-methyl-2-oxoindolineC9H9NO147.18LC-MS, 1H NMR
Homocoupling ProductC18H16N2O2292.34LC-MS, 1H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS).[3]

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Chloroform

  • Sodium Sulfate (Na2SO4)

  • Ethanol

  • Ice water

Procedure:

  • Dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.05 eq) in acetonitrile dropwise over 30 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), pour the mixture into ice water and stir for an additional hour.

  • Extract the aqueous solution with chloroform (3x).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Characterization of an Unknown Byproduct by LC-MS

Objective: To identify and quantify potential byproducts from a reaction mixture.

Procedure:

  • Prepare a dilute sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

  • Analyze the mass spectrum of each eluting peak to determine the molecular weight of the components.

  • Compare the observed molecular weights to those of the expected product and potential byproducts (e.g., starting material, over-brominated species, dehalogenated product).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 1. Dissolve 1-methyl-2-oxoindoline in ACN cool 2. Cool to 0°C start->cool add_nbs 3. Add NBS solution cool->add_nbs react 4. Stir and Monitor (TLC) add_nbs->react quench 5. Quench with Ice Water react->quench tlc TLC Analysis react->tlc extract 6. Extract with Chloroform quench->extract dry 7. Dry over Na2SO4 extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Recrystallize from Ethanol concentrate->purify lcms LC-MS Analysis purify->lcms end_product Pure this compound purify->end_product nmr NMR Spectroscopy end_product->nmr

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_stability_issues Product Stability cluster_coupling_issues Downstream Reactions start Problem Encountered low_yield Low Yield / Multiple Spots on TLC? start->low_yield degradation Product Degradation? start->degradation coupling_fail Cross-Coupling Failure? start->coupling_fail over_bromination Potential Over-bromination low_yield->over_bromination Yes sol_synthesis Solution: - Control Stoichiometry - Lower Temperature - Slow Addition of Reagent over_bromination->sol_synthesis instability Light/pH/Oxidation Sensitivity degradation->instability Yes sol_stability Solution: - Protect from Light - Neutral pH Workup - Store Cold & Dark instability->sol_stability reactivity Poor Reactivity / Side Reactions coupling_fail->reactivity Yes sol_coupling Solution: - Screen Catalysts/Ligands - Optimize Base/Solvent - Synthesize Iodo-Analog reactivity->sol_coupling

Caption: Troubleshooting guide for common issues in this compound reactions.

References

Validation & Comparative

Spectroscopic Scrutiny: Unveiling the Molecular Signature of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Confirmation of a Key Synthetic Intermediate

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides a detailed spectroscopic analysis of 5-Bromo-1-methyl-2-oxoindoline, a key building block in the synthesis of various biologically active molecules. Through a comparative analysis with related compounds, this document outlines the characteristic spectral features that enable its definitive identification.

Spectroscopic Confirmation Workflow

The structural elucidation of an organic compound like this compound is a multi-step process that relies on the synergistic interpretation of data from various spectroscopic techniques. The logical workflow for its confirmation is outlined below.

Spectroscopic Confirmation Workflow Workflow for Spectroscopic Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Elucidate Carbon-Hydrogen Framework data_integration Data Integration and Spectral Interpretation ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structural Confirmation of This compound data_integration->structure_confirmation

Caption: A flowchart illustrating the systematic process for the synthesis, purification, and spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

To highlight the unique spectral features of this compound, its data is presented alongside two closely related analogues: the parent compound 1-methyl-2-oxoindoline and the corresponding 5-chloro derivative, 5-Chloro-1-methyl-2-oxoindoline. This comparison allows for a clear understanding of the influence of the halogen substituent on the spectroscopic properties.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundH-4 (ppm)H-6 (ppm)H-7 (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound ~7.4 (d)~7.3 (dd)~6.7 (d)~3.5 (s)~3.2 (s)
1-methyl-2-oxoindoline~7.2 (t)~7.0 (t)~6.9 (d)~3.5 (s)~3.2 (s)
5-Chloro-1-methyl-2-oxoindoline~7.3 (d)~7.2 (dd)~6.8 (d)~3.5 (s)~3.2 (s)
Note: Predicted data is based on standard NMR prediction software. Chemical shifts (δ) are in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC=OC-5C-Br/ClC-NOther Aromatic C-CH₂--CH₃
This compound ~175~115~114~143~128, 131, 125~36~26
1-methyl-2-oxoindoline~175~128-~144~122, 124, 128, 130~36~26
5-Chloro-1-methyl-2-oxoindoline~175~128~128~142~125, 129, 130~36~26
Note: Predicted data is based on standard NMR prediction software. Chemical shifts (δ) are in parts per million (ppm) relative to TMS.

Table 3: Key IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
This compound ~1710 (C=O), ~1610 (C=C), ~810 (C-Br)C₉H₈BrNO226.07227/225 [M+H]⁺, 198/196, 117
1-methyl-2-oxoindoline~1705 (C=O), ~1615 (C=C)C₉H₉NO147.17147 [M]⁺, 118, 91
5-Chloro-1-methyl-2-oxoindoline~1710 (C=O), ~1610 (C=C), ~820 (C-Cl)C₉H₈ClNO181.62183/181 [M+H]⁺, 154/152, 117
Note: The presence of bromine and chlorine isotopes results in characteristic isotopic patterns in the mass spectrum.

Structural Relationships and Alternatives

The structural similarity between this compound and its analogues is a key consideration in spectroscopic analysis. The presence and nature of the halogen at the 5-position is the primary differentiating feature.

Structural Relationships Structural Comparison of Indolinone Derivatives cluster_main Target Compound cluster_alternatives Structural Alternatives target This compound parent 1-methyl-2-oxoindoline (Parent Compound) target->parent Removal of Bromine chloro 5-Chloro-1-methyl-2-oxoindoline (Chloro Analogue) target->chloro Substitution of Br with Cl

Caption: A diagram illustrating the structural relationship between this compound and its parent and chloro-substituted analogues.

Experimental Protocols

Standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are typically recorded on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A spectral width of around 220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

By following these protocols and comparing the acquired spectra with the reference data provided, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their synthetic endeavors.

A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-2-oxoindoline and 5-chloro-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone for the development of novel therapeutic agents and functional materials. The 1-methyl-2-oxoindoline core is a privileged structure found in numerous biologically active compounds. Halogenated derivatives of this scaffold, such as 5-Bromo-1-methyl-2-oxoindoline and 5-chloro-1-methyl-2-oxoindoline, serve as versatile intermediates for introducing molecular diversity through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two key building blocks, supported by established chemical principles and representative experimental data, to aid in the strategic selection of starting materials for complex molecule synthesis.

Core Reactivity Principles: The Halogen Effect

The primary determinant of reactivity for 5-bromo- and 5-chloro-1-methyl-2-oxoindoline in the most common and synthetically useful transformations—palladium-catalyzed cross-coupling reactions—is the nature of the carbon-halogen bond. The established trend in reactivity for aryl halides in these reactions is I > Br > Cl > F. This order is a direct consequence of bond dissociation energy and the kinetics of the rate-determining oxidative addition step in the catalytic cycle. The carbon-bromine (C-Br) bond is weaker and more easily cleaved by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond.

This fundamental difference in reactivity translates to several practical considerations for the synthetic chemist:

  • Milder Reaction Conditions: The higher reactivity of the bromo-derivative often allows for successful coupling under milder conditions, including lower reaction temperatures and shorter reaction times.

  • Catalyst and Ligand Choice: While a broad range of palladium catalysts and phosphine ligands can effectively mediate the coupling of the bromo-analog, the less reactive chloro-derivative typically necessitates the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging oxidative addition step.

  • Higher Yields: Under identical, non-optimized conditions, the bromo-compound will generally provide a higher yield of the desired coupled product. Achieving comparable yields with the chloro-analog may require more rigorous optimization of reaction parameters.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeSubstrateTypical Catalyst/LigandBaseTemperature (°C)Reaction Time (h)Expected Yield
Suzuki-Miyaura Coupling This compoundPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃80-1004-12High
5-chloro-1-methyl-2-oxoindolinePd₂(dba)₃ / XPhos or RuPhosK₃PO₄, CsF100-12012-24Moderate to High
Buchwald-Hartwig Amination This compoundPd₂(dba)₃ / BINAP or XantphosNaOtBu, K₃PO₄80-1106-18High
5-chloro-1-methyl-2-oxoindolinePd₂(dba)₃ / RuPhos or BrettPhosNaOtBu, LHMDS100-13018-36Moderate to High
Sonogashira Coupling This compoundPdCl₂(PPh₃)₂ / CuIEt₃N, DIPA25-802-12High
5-chloro-1-methyl-2-oxoindolinePdCl₂(PPh₃)₂ / CuI / PPh₃Et₃N, Cs₂CO₃80-12012-24Low to Moderate

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical laboratory workflow for comparing the reactivity of the two subject compounds.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->aryl_pd_complex Faster for Ar-Br Slower for Ar-Cl transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)(R)L₂ transmetalation->aryl_r_pd_complex organoboron R-B(OR)₂ organoboron->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (5-Halo-1-methyl-2-oxoindoline) aryl_halide->oxidative_addition

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle.

workflow cluster_bromo Reaction with this compound cluster_chloro Reaction with 5-Chloro-1-methyl-2-oxoindoline b_setup Reaction Setup: Substrate, Boronic Acid, Pd Catalyst, Base, Solvent b_heat Heating (e.g., 80-100°C) b_setup->b_heat b_monitor Monitor Progress (TLC/LC-MS) b_heat->b_monitor b_workup Work-up & Purification b_monitor->b_workup b_product Product B (High Yield, Shorter Time) b_workup->b_product compare Compare Yields, Reaction Times, and Purity b_product->compare c_setup Reaction Setup: Substrate, Boronic Acid, Specialized Pd Catalyst, Base, Solvent c_heat Heating (e.g., 100-120°C) c_setup->c_heat c_monitor Monitor Progress (TLC/LC-MS) c_heat->c_monitor c_workup Work-up & Purification c_monitor->c_workup c_product Product C (Lower Yield, Longer Time) c_workup->c_product c_product->compare start Parallel Reaction Start start->b_setup start->c_setup

Diagram 2: Experimental Workflow for Reactivity Comparison.

Experimental Protocols

The following protocols provide detailed methodologies for conducting palladium-catalyzed cross-coupling reactions with 5-bromo- and 5-chloro-1-methyl-2-oxoindoline.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Higher Reactivity)

Objective: To synthesize 1-methyl-5-(phenyl)-indolin-2-one.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-5-(phenyl)-indolin-2-one.

Protocol 2: Suzuki-Miyaura Coupling of 5-chloro-1-methyl-2-oxoindoline (Lower Reactivity)

Objective: To synthesize 1-methyl-5-(phenyl)-indolin-2-one. Note the requirement for a more active catalyst system and more forcing conditions.

Materials:

  • 5-chloro-1-methyl-2-oxoindoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add 5-chloro-1-methyl-2-oxoindoline and phenylboronic acid.

  • Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Conclusion

For researchers and drug development professionals, the choice between this compound and its chloro-counterpart is a strategic one. The bromo-derivative offers the distinct advantage of higher reactivity, enabling the use of milder reaction conditions, a broader range of standard catalysts, and generally resulting in higher yields with shorter reaction times. It is the preferred substrate for rapid library synthesis and for molecules containing sensitive functional groups that may not tolerate the more forcing conditions required for the chloro-analog.

Conversely, 5-chloro-1-methyl-2-oxoindoline may be a more cost-effective starting material and can be a suitable choice when the required harsher conditions are compatible with the overall synthetic route. Its successful application, however, relies on the careful selection of highly active catalyst systems. Ultimately, the decision should be based on a balance of desired reactivity, cost, and the specific demands of the synthetic target.

A Comparative Analysis of 5-Bromo-1-methyl-2-oxoindoline Derivatives and Sunitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of novel 5-Bromo-1-methyl-2-oxoindoline derivatives in comparison to the established multi-targeted tyrosine kinase inhibitor, Sunitinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, supported by experimental data and detailed protocols.

Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor, has been a cornerstone in the treatment of various cancers, including renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1][3] In the quest for more potent and selective anticancer agents, researchers have turned their attention to novel compounds, including derivatives of this compound. These derivatives share a structural scaffold with Sunitinib and have demonstrated promising antitumor activities, often exhibiting superior potency in preclinical studies.

This guide presents a comparative analysis of the biological activity of this compound derivatives and Sunitinib, with a focus on their inhibitory effects on key oncogenic pathways.

In Vitro Biological Activity: A Head-to-Head Comparison

The in vitro efficacy of this compound derivatives and Sunitinib has been evaluated in various cancer cell lines and against specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative in vitro Anti-proliferative Activity (IC50, µM)
Compound/DrugHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)MCF-7 (Breast Cancer)Source
Sunitinib 31.594 - 49.03629.25732.1854.77[4][5]
Compound 23p 2.3573.0122.874-[4]
Compound 23c -3.103--[4]
Compound 23d *--3.721-[4]
Compound 10g 1.13--0.74[5]
Compound 17a 8.81--4.62[5]

*Note: Compounds 23p, 23c, and 23d are 5-bromo-7-azaindolin-2-one derivatives.[4] **Note: Compounds 10g and 17a are indolin-2-one derivatives.[5]

Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50, µM)
Compound/DrugVEGFR-2 IC50 (µM)Source
Sunitinib 0.080 - 0.139[1][5]
Compound 10g 0.087[5]
Compound 17a 0.078[5]
Compound 7d **0.503[6]

*Note: Compounds 10g and 17a are indolin-2-one derivatives.[5] **Note: Compound 7d is a 1-benzyl-5-bromoindolin-2-one derivative.

The data indicates that certain 5-Bromo-2-oxoindoline derivatives exhibit significantly lower IC50 values against various cancer cell lines compared to Sunitinib, suggesting higher potency.[4][5] For instance, compound 23p was found to be 11.3- to 18.4-fold more potent than Sunitinib against HepG2, A549, and Skov-3 cell lines.[4] Furthermore, some derivatives, such as 17a, have shown more potent inhibition of VEGFR-2, a critical target in angiogenesis.[5]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Both Sunitinib and the this compound derivatives exert their primary anticancer effects by inhibiting receptor tyrosine kinases, with VEGFR-2 being a key target. The inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, tumor growth, and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Sunitinib Sunitinib / This compound Derivatives Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][7][8]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, Skov-3, MCF-7)

  • Complete culture medium

  • Test compounds (this compound derivatives and Sunitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Compounds Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow of the MTT cell viability assay.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compounds.

  • Initiate Reaction: Add a mixture of ATP and the substrate to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect: Add the detection reagent to stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • Signal Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction Mix Start->Prepare AddCmpd Add Test Compounds Prepare->AddCmpd Incubate Incubate (e.g., 60 min) AddCmpd->Incubate AddDetect Add Detection Reagent Incubate->AddDetect Read Read Luminescence AddDetect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

In Vivo Antitumor Activity

While in vitro data provides valuable insights into the potency of these compounds, in vivo studies are crucial for evaluating their efficacy in a more complex biological system.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
DrugAnimal ModelTumor TypeDosingOutcomeSource
Sunitinib Nude MiceNeuroblastoma20-40 mg/kg, dailySignificant tumor growth inhibition and reduced angiogenesis.[2]
Sunitinib SCID MiceOvarian Cancer40 mg/kg, daily1.6-fold reduction in tumor growth and 2.5-fold reduced micro-vessel density.[11]
Sunitinib Nude MiceRenal Cell Carcinoma40-80 mg/kg, dailyTumor growth inhibition and stasis.[12]

In vivo studies have demonstrated that Sunitinib effectively inhibits tumor growth and angiogenesis in various xenograft models.[2][11][12] While specific in vivo data for this compound derivatives is still emerging, the promising in vitro results suggest their potential for significant antitumor activity in preclinical animal models.

Conclusion

The comparative analysis reveals that this compound derivatives represent a promising class of anticancer agents. Several derivatives have demonstrated superior in vitro potency against a range of cancer cell lines and more potent inhibition of the key angiogenic factor, VEGFR-2, when compared to Sunitinib. Their structural similarity to Sunitinib provides a strong rationale for their mechanism of action through the inhibition of critical receptor tyrosine kinases.

Further comprehensive in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these findings. The continued exploration of this compound derivatives may lead to the development of more effective and targeted cancer therapies.

References

Antitumor Efficacy of 5-Bromo-1-methyl-2-oxoindoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor efficacy of novel 5-Bromo-1-methyl-2-oxoindoline analogs, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows. The presented findings highlight the potential of these compounds as promising candidates for further preclinical and clinical development.

Comparative Antitumor Activity

Recent studies have focused on the synthesis and evaluation of various this compound analogs, demonstrating significant in vitro antitumor activity against a range of human cancer cell lines. These compounds have been benchmarked against established anticancer drugs, often exhibiting superior or comparable potency.

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A series of novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro antitumor activity. The results revealed that several of these compounds exhibit broad-spectrum antitumor potency, with some being significantly more potent than the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1][2]

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
23c -3.103--
23d --3.721-
23p 2.3573.012--
Sunitinib (Control) 31.59429.25731.99465.606

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: In Vitro Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

Another class of analogs, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, has been investigated for its anti-proliferative effects. Certain derivatives demonstrated potent activity against breast and lung cancer cell lines, with efficacy surpassing that of the commonly used chemotherapeutic agent, Doxorubicin.[3]

CompoundMCF-7 IC₅₀ (µM)A-549 IC₅₀ (µM)
7c 7.17 ± 0.94-
7d 2.93 ± 0.47-
Doxorubicin (Control) 4.30 ± 0.84-

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Insights from Experimental Data

The antitumor effects of these this compound analogs are attributed to their ability to interfere with key cellular processes involved in cancer progression, including cell cycle regulation and survival pathways.

VEGFR-2 Inhibition

Several analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

Table 3: VEGFR-2 Inhibitory Activity
CompoundVEGFR-2 IC₅₀ (µM)
7c 0.728
7d 0.503

IC₅₀ values represent the concentration of the compound that inhibits 50% of VEGFR-2 activity.

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies have revealed that these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][4] Treatment with these analogs has been shown to modulate the levels of key apoptotic markers, including an increase in the expression of pro-apoptotic proteins like Bax and caspases-3 and -9, and a decrease in the anti-apoptotic protein Bcl-2.[3] Additionally, some oxindole derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phase.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Formazan Solubilization: The plates are incubated for 4 hours to allow for the formation of formazan crystals. Subsequently, the medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Assay

The inhibitory effect of the compounds on VEGFR-2 kinase activity can be determined using a variety of commercially available assay kits. A typical protocol involves:

  • Reaction Setup: The assay is performed in a kinase buffer containing recombinant human VEGFR-2, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated for a specific time at a controlled temperature.

  • Phosphorylation Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a specific antibody that recognizes the phosphorylated substrate or by measuring the consumption of ATP.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of VEGFR-2 kinase activity (IC₅₀) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cancer cells are treated with the test compounds for a defined period. After treatment, the cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay using Annexin V-FITC/PI Staining
  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with the compounds and then harvested.

  • Staining: The harvested cells are washed with PBS and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Compound Synthesis (this compound analogs) cell_viability Cell Viability Assay (MTT) synthesis->cell_viability cell_lines Cancer Cell Lines (e.g., MCF-7, A549) cell_lines->cell_viability ic50 IC50 Determination cell_viability->ic50 kinase_assay VEGFR-2 Kinase Assay ic50->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis apoptosis->pathway_analysis

Caption: General experimental workflow for evaluating the antitumor efficacy of novel compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Analog 5-Bromo-1-methyl- 2-oxoindoline Analog Analog->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the analogs.

References

Comparative Analysis of 1H and 13C NMR Spectra for 5-Bromo-1-methyl-2-oxoindoline and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral data of 5-Bromo-1-methyl-2-oxoindoline and its structural analogues. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, detailed experimental protocols, and a workflow for NMR data acquisition and analysis.

This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside its parent compound, 1-methyl-2-oxoindoline, and its chloro-analogue, 5-Chloro-1-methyl-2-oxoindoline. Understanding the shifts in NMR signals due to halogen substitution on the aromatic ring is crucial for the structural elucidation and characterization of this class of compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its selected analogues. The data is presented to facilitate a clear comparison of the influence of the substituent at the C5 position on the chemical shifts of the protons and carbons in the oxoindoline core.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton1-methyl-2-oxoindoline5-Chloro-1-methyl-2-oxoindolineThis compound
N-CH₃3.19Data not availableData not available
H-33.64Data not availableData not available
H-47.46 (d, J=7.5 Hz)Data not availableData not available
H-57.11 (t, J=7.5 Hz)Data not availableData not available
H-67.34 (t, J=7.5 Hz)Data not availableData not available
H-76.83 (d, J=8.0 Hz)Data not availableData not available

Note: "d" denotes a doublet, and "t" denotes a triplet. J values represent coupling constants in Hertz (Hz). Complete experimental data for the substituted analogues were not available in the searched literature.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon1-methyl-2-oxoindoline5-Chloro-1-methyl-2-oxoindolineThis compound
N-CH₃26.2Data not availableData not available
C-2 (C=O)174.9Data not availableData not available
C-335.6Data not availableData not available
C-3a128.2Data not availableData not available
C-4124.5Data not availableData not available
C-5122.3Data not availableData not available
C-6127.9Data not availableData not available
C-7108.3Data not availableData not available
C-7a144.1Data not availableData not available

Note: Complete experimental data for the substituted analogues were not available in the searched literature.

Experimental Protocols

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted 2-oxoindoline derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 15 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Workflow for NMR Analysis of Substituted 2-Oxoindolines

The following diagram illustrates a typical workflow for the NMR analysis of substituted 2-oxoindoline compounds, from sample preparation to final structure elucidation.

NMR_Workflow Workflow for NMR Analysis of Substituted 2-Oxoindolines cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Compound Purified Compound Solvent Deuterated Solvent + TMS Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration & Multiplicity Analysis Calibration->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: A flowchart illustrating the key stages in the NMR analysis of organic compounds.

Mass Spectrometry Fragmentation: A Comparative Analysis of 5-Bromo-1-methyl-2-oxoindoline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-methyl-2-oxoindoline and its close structural analogs, 1-methyl-2-oxoindoline and 5-bromo-2-oxoindoline. Understanding the fragmentation pathways of these molecules is crucial for researchers in drug development and organic synthesis for structural elucidation and impurity profiling.

Comparative Fragmentation Data

The following tables summarize the key mass spectral data for this compound (predicted) and its two structural analogs (experimental). The predictions for the target molecule are derived from the observed fragmentation of the analogs and established fragmentation principles of halogenated and N-alkylated aromatic compounds.

Table 1: Key Mass Spectral Data for this compound (Predicted)

Predicted Fragment Ion m/z (mass-to-charge ratio) Proposed Structure Notes
[M]•+225/227C₉H₈BrNOMolecular ion peak, showing characteristic isotopic pattern for bromine.
[M-CH₃]⁺210/212C₈H₅BrNOLoss of the N-methyl group.
[M-CO]•+197/199C₈H₈BrNLoss of a carbonyl group.
[M-Br]⁺146C₉H₈NOLoss of the bromine radical.
[M-CO-Br]•+118C₈H₈NSubsequent loss of bromine after carbonyl loss.

Table 2: Experimental Mass Spectral Data for Comparator Compounds

Compound Molecular Ion (m/z) Major Fragment Ions (m/z) Source
1-Methyl-2-oxoindoline147118PubChem CID 6096
5-Bromo-2-oxoindoline211/213182/184, 132, 104, 76PubChem CID 611193

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M [C₉H₈BrNO]•+ m/z = 225/227 (Molecular Ion) F1 [C₈H₅BrNO]•+ m/z = 210/212 M->F1 - •CH₃ F2 [C₈H₈BrN]•+ m/z = 197/199 M->F2 - CO F3 [C₉H₈NO]+ m/z = 146 M->F3 - •Br F4 [C₈H₈N]+ m/z = 118 F2->F4 - •Br

Caption: Predicted EI-MS fragmentation of this compound.

Discussion of Fragmentation Patterns

The fragmentation of this compound is expected to be influenced by its key structural features: the aromatic ring, the lactam (cyclic amide) structure, the N-methyl group, and the bromine substituent.

  • Molecular Ion: A prominent molecular ion peak is anticipated at m/z 225 and 227, with a roughly 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Loss of Methyl Group: Cleavage of the N-CH₃ bond is a likely fragmentation pathway, leading to a fragment at m/z 210/212. This is supported by the fragmentation of 1-methyl-2-oxoindoline, which shows a loss of a methyl group.

  • Loss of Carbonyl Group: Expulsion of a neutral carbon monoxide (CO) molecule is a common fragmentation for cyclic ketones and lactams, which would result in a fragment at m/z 197/199.

  • Loss of Bromine: The C-Br bond can undergo cleavage to lose a bromine radical, which would produce a fragment at m/z 146.

  • Secondary Fragmentation: The fragment resulting from the loss of CO (m/z 197/199) can further lose a bromine radical to yield a fragment at m/z 118. This is a common sequential loss observed in halogenated aromatic compounds.

By comparing with the analogs, we can deduce the influence of each substituent. The fragmentation of 1-methyl-2-oxoindoline confirms the lability of the N-methyl group. The fragmentation of 5-bromo-2-oxoindoline highlights the characteristic isotopic signature of bromine and its potential to be lost as a radical.

Experimental Protocols

The following is a general protocol for acquiring electron ionization mass spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is free of non-volatile impurities which can contaminate the ion source.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.

  • Alternatively, a direct insertion probe can be used for pure solid samples.

3. GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

5. Data Analysis:

  • The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound of interest.

  • The mass spectrum of this peak is then extracted and analyzed for the molecular ion and fragment ions.

  • Background subtraction should be performed to obtain a clean mass spectrum.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification of the predicted fragmentation pattern is encouraged to further validate these findings.

A Comparative Guide to Halogenated Oxindoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. The introduction of a halogen atom at the C3 position dramatically influences the molecule's reactivity and biological activity, making 3-halogenated oxindoles versatile building blocks in modern organic synthesis and drug discovery. This guide provides a comparative analysis of fluoro-, chloro-, bromo-, and iodo-oxindoles, focusing on their synthesis, reactivity, and applications, supported by experimental data.

Introduction to 3-Halogenated Oxindoles

3-Halogenated oxindoles are characterized by the presence of a halogen atom at the stereogenic C3 position. This feature imparts a unique chemical reactivity, allowing the C3 position to act as both an electrophilic and nucleophilic center. The nature of the halogen atom significantly modulates the reactivity of the C-X bond, following the general trend of I > Br > Cl > F in terms of leaving group ability. This differential reactivity allows for a wide range of synthetic transformations, leading to the construction of complex 3,3-disubstituted and spiro-oxindoles, which are of significant interest in medicinal chemistry.

Synthesis of 3-Halogenated Oxindoles

The synthesis of 3-halogenated oxindoles can be achieved through various methods, with the choice of halogenating agent being crucial for the selective introduction of the desired halogen.

General Synthetic Pathways

A common strategy for the synthesis of 3-monohalooxindoles involves the direct halogenation of oxindole precursors. Another innovative method involves the acidolysis of 3-phosphate-substituted oxindoles.[1] The general workflow for these syntheses is depicted below.

G cluster_0 Direct Halogenation cluster_1 Acidolysis of Phosphate Precursor Oxindole Oxindole HalogenatedOxindole1 3-Halogenated Oxindole Oxindole->HalogenatedOxindole1 Direct Halogenation HalogenatingAgent Halogenating Agent (e.g., NCS, NBS, Selectfluor®) HalogenatingAgent->HalogenatedOxindole1 Isatin Isatin PhosphatePrecursor 3-Phosphate-Substituted Oxindole Isatin->PhosphatePrecursor Phosphate Phosphate Reagent Phosphate->PhosphatePrecursor HalogenatedOxindole2 3-Halogenated Oxindole PhosphatePrecursor->HalogenatedOxindole2 Acidolysis (SN1) HaloidAcid Haloid Acid (HCl, HBr, HI) HaloidAcid->HalogenatedOxindole2

Caption: General synthetic routes to 3-halogenated oxindoles.

Comparative Synthesis Data

The choice of synthetic method and halogenating agent affects the yield of the resulting 3-halogenated oxindole. The following table summarizes typical yields for the synthesis of various N-protected 3-halooxindoles.

HalogenHalogenating Agent/MethodSubstrate (N-protection)SolventTemperature (°C)Yield (%)Reference
F Selectfluor®BocCH3CNRT85[1]
Cl N-Chlorosuccinimide (NCS)BocCCl4Reflux90[1]
Cl NaCl/OxoneHCH3CN/H2ORT88[1]
Br N-Bromosuccinimide (NBS)BocCCl4Reflux95[1]
Br CuBr2HDioxane10082[1]
I I2/K2CO3HCH2Cl2RT92[2]

Reactivity and Applications in Organic Synthesis

The C-X bond in 3-halogenated oxindoles is the key to their synthetic utility. The polarizability and leaving group ability of the halogen determine the reaction pathways and conditions required for various transformations.

Nucleophilic Substitution

3-Halogenated oxindoles readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including thiols, azides, and alcohols, to generate diverse 3,3-disubstituted oxindoles. The reactivity trend generally follows C-I > C-Br > C-Cl > C-F.

Michael Addition

3-Halogenated oxindoles can act as nucleophiles in Michael additions to activated olefins, such as nitroolefins. This reaction is often catalyzed by organocatalysts to achieve high diastereo- and enantioselectivity.

G cluster_0 Organocatalytic Michael Addition Halooxindole 3-Chlorooxindole Intermediate Enolate Intermediate Halooxindole->Intermediate Base Nitroolefin Nitroolefin Product 3,3-Disubstituted Oxindole (Adjacent Quaternary-Tertiary Centers) Nitroolefin->Product Michael Addition Catalyst Chiral Squaramide Catalyst Catalyst->Intermediate Intermediate->Product

Caption: Workflow for organocatalytic Michael addition.

Cycloaddition Reactions

3-Halogenated oxindoles are excellent precursors for various cycloaddition reactions, including [3+2] and [3+3] cycloadditions, leading to the formation of complex spirocyclic oxindole frameworks. For instance, 3-bromooxindoles can react with 3-acylcoumarins in an organocatalyzed [2+1] Michael/intramolecular cyclization process to afford spirooxindole-cyclopropa[c]coumarins.

Comparative Reactivity in Asymmetric Synthesis

The following table presents a comparison of different 3-halogenated oxindoles in representative asymmetric reactions.

Reaction TypeHalogenated OxindoleElectrophile/NucleophileCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)Reference
Michael Addition3-ChlorooxindoleNitroolefinChiral Squaramideup to 11:1up to 92up to 99[3]
Monofluoroalkylation3-Bromooxindoleα-fluorinated β-keto gem-diolsOrganocatalyst>20:193-99-[4]
Cyclopropanation3-Bromooxindole3-AcylcoumarinOrganocatalyst>20:1up to 99up to 98[5]

Role in Drug Discovery

The unique structural features and biological activities of halogenated oxindole derivatives have established them as important scaffolds in drug discovery.

Fluorinated Oxindoles

Fluorine substitution can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[6] 5-Fluoro-2-oxindole is a key intermediate in the synthesis of several kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2] C3-fluorinated oxindoles have also shown potential as apoptosis inhibitors and for the treatment of abnormal cell growth.[6]

G cluster_0 Fluorinated Oxindoles in Drug Development Fluorooxindole 5-Fluoro-2-oxindole Sunitinib Sunitinib (Kinase Inhibitor) Fluorooxindole->Sunitinib Intermediate in Synthesis C3Fluorooxindole C3-Fluorinated Oxindole Bioactive Bioactive Compounds (e.g., Apoptosis Inhibitors) C3Fluorooxindole->Bioactive Core Scaffold

Caption: Role of fluorinated oxindoles in drug discovery.

Experimental Protocols

General Procedure for the Synthesis of 3-Iodo-oxindole

To a solution of oxindole (1.0 mmol) in CH2Cl2 (10 mL) is added K2CO3 (2.0 mmol). The mixture is stirred at room temperature for 10 minutes, after which iodine (1.2 mmol) is added portion-wise over 5 minutes. The reaction is stirred at room temperature for 2-4 hours until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of Na2S2O3 and extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-iodo-oxindole.

General Procedure for the Organocatalytic Michael Addition of 3-Chlorooxindole to a Nitroolefin

To a solution of 3-chlorooxindole (0.1 mmol) and the nitroolefin (0.12 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature is added the chiral squaramide catalyst (1-10 mol%). The reaction mixture is stirred at the specified temperature for the time required to reach completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxindole.

Conclusion

Halogenated oxindoles are undeniably powerful intermediates in organic synthesis. The choice of halogen dictates the reactivity and the synthetic strategies that can be employed. Fluorooxindoles are particularly valuable in medicinal chemistry for their ability to enhance pharmacological properties. Chloro- and bromooxindoles offer a balance of stability and reactivity, making them workhorses for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Iodooxindoles, with their high reactivity, are ideal for transformations requiring facile C-I bond cleavage, such as in cross-coupling reactions. The continued development of novel synthetic methods and catalytic systems for the asymmetric functionalization of halogenated oxindoles will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-methyl-2-oxoindoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1-methyl-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of how structural modifications influence biological activity and guide future drug design efforts.

Comparative Analysis of Anticancer Activity

These derivatives were evaluated for their in vitro anticancer activity against the human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDR Group (at C3-hydrazone)IC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. A-549[1]
7a 4-(Thiazol-2-yl)phenyl> 50> 50
7b 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl> 50> 50
7c 4-(4-Chlorophenyl)thiazol-2-yl7.17 ± 0.9415.21 ± 1.32
7d 4-(4-Methoxyphenyl)thiazol-2-yl2.93 ± 0.479.88 ± 0.87
12a 4-Methyl-5-(phenyldiazenyl)thiazol-2-yl21.43 ± 2.0345.62 ± 3.81
12b 4-Methyl-5-((4-methylphenyl)diazenyl)thiazol-2-yl15.81 ± 1.5233.19 ± 2.95
12c 4-Methyl-5-((4-methoxyphenyl)diazenyl)thiazol-2-yl10.24 ± 1.1824.73 ± 2.11
12d 4-Methyl-5-((4-chlorophenyl)diazenyl)thiazol-2-yl12.57 ± 1.3329.84 ± 2.54
12e 4-Methyl-5-((4-nitrophenyl)diazenyl)thiazol-2-yl18.92 ± 1.7639.45 ± 3.14

Data presented for 1-benzyl-5-bromoindolin-2-one derivatives as a close structural analog.

Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made for this class of compounds:

  • Impact of the C3-Substituent: The nature of the heterocyclic moiety attached to the hydrazone linker at the C3 position plays a critical role in determining the anticancer activity.

  • Superiority of 4-Arylthiazole Moiety: Derivatives bearing a 4-arylthiazole group (7c and 7d) exhibited significantly higher potency, particularly against the MCF-7 cell line, compared to those with other heterocyclic systems (7a, 7b) or the 4-methyl-5-(aryldiazenyl)thiazole moiety (12a-e).[1]

  • Influence of Substitution on the Aryl Ring: Within the 4-arylthiazole series, the substituent on the phenyl ring influenced activity. The presence of an electron-donating methoxy group (7d) resulted in the most potent compound against MCF-7 cells.[1]

  • Cell Line Selectivity: The compounds generally demonstrated greater efficacy against the MCF-7 breast cancer cell line compared to the A-549 lung cancer cell line, suggesting a degree of cell line selectivity.[1]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative effect of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (MCF-7 and A-549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

As many indolinone derivatives are known to target tyrosine kinases, the most potent anticancer compounds were also evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Assay Principle: The assay is based on the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Procedure: The inhibitory activity is typically measured using a commercially available kinase assay kit, following the manufacturer's instructions. This often involves an ELISA-based method where the phosphorylated substrate is detected using a specific antibody.

  • Data Analysis: The results are expressed as the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity (IC₅₀). For instance, compounds 7c and 7d from the N-benzyl series showed VEGFR-2 inhibitory IC₅₀ values of 0.728 µM and 0.503 µM, respectively.[1]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Seeding cluster_Treatment Compound Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis start Cancer Cell Lines (MCF-7, A-549) seed Seed cells in 96-well plates start->seed treat Add 5-Bromo-1-methyl- 2-oxoindoline derivatives seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for the in vitro cytotoxicity screening using the MTT assay.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromo-1-methyl- 2-oxoindoline derivative Inhibitor->VEGFR2 Inhibits phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.

Conclusion

The this compound core structure continues to be a fertile ground for the development of potent anticancer agents. The presented data, while based on a closely related analog, underscores the critical importance of the C3-substituent in modulating biological activity. Specifically, the incorporation of a 4-(4-methoxyphenyl)thiazol-2-yl moiety at this position has shown promising results. The likely mechanism of action for these compounds involves the inhibition of key signaling pathways such as the one mediated by VEGFR-2, which is crucial for tumor angiogenesis and growth. Future research should focus on a systematic SAR study of 3-substituted-5-bromo-1-methyl-2-oxoindoline derivatives to further refine their therapeutic potential.

References

A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of chemical research and drug development. For a compound such as 5-Bromo-1-methyl-2-oxoindoline, which holds potential for various therapeutic applications, rigorous purity assessment is critical. Impurities introduced during synthesis can alter the compound's chemical and physical properties, affect its biological activity, and pose potential safety risks.

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of this compound against a commercially available, high-purity reference standard. We detail the experimental protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data and methodologies offer a framework for researchers to establish robust purity assessment protocols in their own laboratories.

Comparative Purity Analysis

The purity of the synthesized this compound was evaluated against a commercially available certified reference standard (Assumed Purity: >99.5%). The following table summarizes the quantitative purity assessment across the three analytical methods.

Analytical Method Synthesized Batch Purity (%) Commercial Reference Standard Purity (%) Key Observations
HPLC (UV, 254 nm) 98.7%>99.5%The synthesized batch shows a major peak corresponding to the product and two minor impurity peaks.
¹H NMR (Quantitative) 98.5% (relative to internal standard)>99.5% (relative to internal standard)Minor peaks in the synthesized material's spectrum suggest the presence of residual starting material.
LC-MS 98.8% (by peak area)>99.5% (by peak area)The mass spectrum confirms the identity of the main peak. Impurity masses suggest unreacted starting materials and a potential dimerization byproduct.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols can be adapted based on available instrumentation and specific sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is proportional to its concentration.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. For quantitative analysis (qNMR), the integral of a specific proton signal from the analyte is compared to the integral of a known amount of an internal standard.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz or equivalent

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃ to the tube and gently agitate to dissolve both the sample and the internal standard.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Data Analysis:

    • Integrate a well-resolved proton signal from this compound that does not overlap with any impurity or solvent signals.

    • Integrate the singlet proton signal from the internal standard (Maleic Anhydride).

    • Calculate the purity using the standard qNMR equation, taking into account the molar masses, weights, and number of protons for both the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and provides molecular weight information, which is invaluable for identifying unknown impurities.

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters SQ Detector 2 (Single Quadrupole Mass Spectrometer) or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-4 min: 20% to 95% B

    • 4-5 min: 95% B

    • 5.1-6 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-500

  • Sample Preparation: Samples were prepared as for HPLC analysis but diluted to a final concentration of approximately 0.1 mg/mL.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_comparison Comparison & Reporting Synthesis Synthesized Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC Sample Prep NMR Quantitative ¹H NMR Purification->NMR Sample Prep LCMS LC-MS Analysis Purification->LCMS Sample Prep DataComp Data Comparison (Purity, Impurity Profile) HPLC->DataComp NMR->DataComp LCMS->DataComp RefStd Commercial Reference Standard (>99.5%) RefStd->DataComp Benchmark Report Final Purity Report DataComp->Report

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Signaling_Pathway_Hypothetical Compound This compound Receptor Target Receptor (e.g., Kinase) Compound->Receptor Binds/Inhibits Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Pathway Modulates Transcription Transcription Factor Activation (e.g., AP-1) Pathway->Transcription Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription->Response Impurities Impurities Impurities->Receptor Off-target effects/ Altered binding

Caption: Hypothetical signaling pathway illustrating the importance of compound purity.

Purity_Decision_Tree start Purity Results from HPLC, NMR, LC-MS decision1 Purity > 98% AND No Unknown Impurities > 0.1%? start->decision1 pass Batch Passes (Proceed to further studies) decision1->pass Yes fail Batch Fails decision1->fail No repurify Repurify Batch fail->repurify identify Identify Impurities (e.g., using HRMS, 2D NMR) fail->identify repurify->start Re-analyze

Caption: Decision-making flowchart based on purity assessment results.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methodologies for the quantification of 5-Bromo-1-methyl-2-oxoindoline. In the absence of established and validated public methods for this specific analyte, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to furnish a framework for the development, validation, and cross-validation of analytical methods suitable for quality control, stability testing, and pharmacokinetic studies.

The principles of cross-validation are essential when an analytical method is transferred between laboratories or when results from different methods are being compared.[1][2] This process ensures the consistency and reliability of analytical data, which is a critical aspect of regulatory compliance and data integrity.[1][3]

Proposed Analytical Methods

Given the chemical structure of this compound, HPLC and LC-MS/MS are the most appropriate analytical techniques for its quantification.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely applicable technique for the analysis of small molecules. It is a robust and cost-effective method suitable for routine quality control and purity assessments. The presence of a chromophore in the this compound structure allows for sensitive UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[4] It is the preferred method for bioanalytical studies, such as pharmacokinetics, where the analyte needs to be quantified in complex biological matrices at very low concentrations.[5][6]

Data Presentation: A Comparative Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These are projected values and must be confirmed through experimental validation.

Parameter HPLC-UV LC-MS/MS Justification
Specificity GoodExcellentLC-MS/MS provides mass-based specificity, minimizing interference from matrix components.
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to ng/mL rangeMass spectrometry is inherently more sensitive than UV detection.[4]
Linearity (R²) > 0.999> 0.999Both methods are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly validated, should provide high accuracy.
Precision (% RSD) < 2%< 2%Both methods are expected to be highly precise.
Application Quality Control, Purity, StabilityPharmacokinetics, Bioanalysis, Trace AnalysisHPLC-UV is suitable for routine analysis, while LC-MS/MS is ideal for complex samples.[7]

Experimental Protocols

The following are proposed starting points for method development and validation. Optimization will be necessary for specific applications.

1. Proposed HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. Proposed LC-MS/MS Method

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: To be determined by infusion of a standard solution.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).[4]

  • Sample Preparation (for plasma samples):

    • Protein precipitation with acetonitrile containing an internal standard.[6][8]

    • Centrifuge and inject the supernatant.

Mandatory Visualizations

Cross_Validation_Workflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Val Method 1 Validation M1_SOP Standard Operating Procedure M1_Val->M1_SOP Sample_Analysis Analyze Same Samples by Both Methods M1_SOP->Sample_Analysis M2_Val Method 2 Validation M2_SOP Standard Operating Procedure M2_Val->M2_SOP M2_SOP->Sample_Analysis Data_Comparison Compare Results Sample_Analysis->Data_Comparison Conclusion Assess Comparability Data_Comparison->Conclusion

Caption: A workflow for the cross-validation of two analytical methods.

Method_Selection_Logic Requirement Analytical Requirement Matrix Complex Matrix? Requirement->Matrix Sensitivity High Sensitivity Needed? Matrix->Sensitivity Yes QC Routine QC? Matrix->QC No Bioanalysis Bioanalysis? Sensitivity->Bioanalysis Yes HPLC Use HPLC-UV Sensitivity->HPLC No QC->HPLC LCMS Use LC-MS/MS Bioanalysis->LCMS

Caption: A decision tree for selecting the appropriate analytical method.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Bromo-1-methyl-2-oxoindoline are paramount for ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, drawing upon established protocols for halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation.
Protective Clothing A standard laboratory coat.Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. As a brominated organic compound, it is classified as hazardous waste and requires specialized disposal methods.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • All solid waste contaminated with this compound, including residual amounts of the chemical, contaminated weighing paper, and used PPE (such as gloves), must be collected separately.

    • This waste should be placed in a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Waste".[1][2]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service.

    • The recommended method for the final disposal of halogenated organic compounds is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful flue gases.[4][5]

    • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][5]

  • Decontamination of Reusable Equipment:

    • Any reusable laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated.

    • Rinse the equipment with a suitable organic solvent (such as acetone or ethanol) in a fume hood.

    • The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the powder.

  • Clean-up:

    • For a small spill, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • The spill area should then be decontaminated with a cloth dampened with a suitable solvent, and the cloth disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Collect Contaminated Rinsate in Halogenated Liquid Waste ppe->collect_liquid Decontamination of Reusable Equipment label_container Label Container: 'Hazardous Waste - Halogenated Organic' collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste arrange_pickup Arrange for Professional Waste Disposal store_waste->arrange_pickup incineration Final Disposal: Controlled Incineration arrange_pickup->incineration evacuate Evacuate & Ventilate spill->evacuate cleanup Contain & Clean Up Spill evacuate->cleanup cleanup->collect_solid report_spill Report to EHS cleanup->report_spill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Bromo-1-methyl-2-oxoindoline. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following recommendations are based on the hazard profiles of structurally similar compounds. Users are strongly advised to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[4]

In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide may be released.[5][6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound.

Protection Type Recommended Specification Rationale
Eye Protection Chemical safety goggles with a face shield.[7][8][9]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10]Prevents skin contact and potential absorption. Inspect gloves for integrity before each use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[7][10]Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates, especially when working outside a fume hood or if dust/aerosols are generated.[7]Essential for preventing the inhalation of harmful airborne particles.

Operational Plan: Safe Handling Protocol

A systematic approach is critical for the safe handling of this compound to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfers.

  • Work Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

Accidental Spill Response

In the event of a spill, follow these steps for safe cleanup and containment:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled hazardous waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[4][11]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.[11]

  • Labeling: Ensure the waste container is clearly marked as "Hazardous Waste" and includes the chemical name.[11]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials while awaiting disposal.[11]

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[11][12] Do not dispose of this chemical down the drain or in general waste.[9][11]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Gather Equipment & Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Arrange for Professional Disposal clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-2-oxoindoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-2-oxoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.